1,5-Dibromo-2,3-difluorobenzene
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1,5-dibromo-2,3-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWOIZSMVMYOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,5-Dibromo-2,3-difluorobenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1,5-Dibromo-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms and two vicinal fluorine atoms, imparts a distinct reactivity profile that is of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The presence of two bromine atoms at the C1 and C5 positions offers opportunities for sequential and regioselective functionalization, primarily through metal-catalyzed cross-coupling reactions or lithium-halogen exchange. The electron-withdrawing nature of the fluorine substituents at the C2 and C3 positions activates the benzene ring for certain transformations and modulates the electronic properties of the resulting derivatives. This guide provides a comprehensive analysis of the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its strategic implementation in complex molecule synthesis and drug discovery pipelines.
Core Molecular and Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical reactions. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 811713-09-4 | [1] |
| Molecular Formula | C₆H₂Br₂F₂ | [1] |
| Molecular Weight | 271.88 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically.
Synthesis Methodologies
While specific, high-yield synthetic protocols for this compound are not extensively detailed in public-domain literature, its synthesis can be approached through established methods for the halogenation of aromatic rings. A logical synthetic pathway would involve the selective dibromination of 1,2-difluorobenzene. The directing effects of the fluorine atoms (ortho-, para-directing) would need to be carefully considered to achieve the desired 1,5-dibromo substitution pattern, potentially requiring specific catalysts or reaction conditions to overcome steric hindrance and achieve the desired regioselectivity.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound is dictated by the reactivity of its carbon-bromine bonds and the influence of the fluorine substituents on the aromatic ring. The two bromine atoms serve as primary functional handles for building molecular complexity.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone transformation for aryl bromides, enabling the formation of carbon-carbon bonds.[4] this compound is an excellent substrate for this reaction, offering two reactive sites for coupling with a wide range of boronic acids or their derivatives.[5][6]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) complex, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The choice of phosphine ligand (e.g., PPh₃, PCy₃, or more specialized Buchwald-type ligands) is critical for stabilizing the catalyst and promoting the catalytic cycle, particularly for less reactive coupling partners.[5]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[4][5]
-
Solvent: The reaction is often performed in a biphasic mixture of an organic solvent (like toluene or dioxane) and water, which aids in dissolving both the organic substrate and the inorganic base.[4]
The presence of two bromine atoms allows for either mono- or di-substitution, which can be controlled by adjusting the stoichiometry of the boronic acid coupling partner. This enables the stepwise construction of complex, unsymmetrical biaryl structures.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Exemplary Protocol: Mono-Suzuki Coupling
-
To a degassed solution of this compound (1.0 eq) and the desired arylboronic acid (1.1 eq) in a 2:1 mixture of toluene and water, add K₂CO₃ (3.0 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the mono-arylated product.
Lithiation via Halogen-Lithium Exchange
The carbon-bromine bonds can undergo rapid halogen-lithium exchange upon treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.[7] This reaction is often faster and more regioselective than direct deprotonation (ortho-lithiation). The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles.
Self-Validating System: The success of the lithiation and subsequent quench can be easily validated. Disappearance of the starting material and the appearance of a new, less polar spot by TLC (for many electrophiles) is a primary indicator. 1H NMR analysis of the crude product will confirm the introduction of the new functional group by the appearance of new signals and a change in the aromatic proton splitting pattern.
Caption: Workflow for functionalization via lithium-halogen exchange.
This methodology allows for the introduction of a diverse array of functional groups, including:
-
Aldehydes: by quenching with dimethylformamide (DMF).
-
Carboxylic acids: by quenching with CO₂ (dry ice).
-
Boronic esters: by quenching with trialkyl borates, providing a route to substrates for subsequent Suzuki couplings.[7]
-
Silyl groups: by quenching with chlorosilanes (e.g., Me₃SiCl).
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can activate the ring for Nucleophilic Aromatic Substitution (SNAr).[8][9] The two fluorine atoms on the this compound ring act as moderate electron-withdrawing groups, making the ring electron-deficient.[10] This can facilitate the displacement of one of the fluorine atoms (or potentially a bromine atom under specific conditions) by a strong nucleophile (e.g., alkoxides, thiolates, or amines). The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10]
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate for constructing complex target molecules.
-
Pharmaceutical Synthesis: The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, improve lipophilicity, and modulate binding affinity.[11][12] This compound provides a scaffold to introduce a 2,3-difluorophenyl moiety, a structural motif found in various biologically active molecules. The dual bromine sites allow for the attachment of different molecular fragments through sequential cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.
-
Agrochemicals: Similar to pharmaceuticals, the difluorinated core can be integrated into novel herbicides, insecticides, and fungicides to improve their efficacy and environmental profile.[3]
-
Materials Science: Polyfluorinated aromatic compounds are precursors to advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs).[13] The dibromo functionality allows for the polymerization or incorporation of this unit into larger macromolecular structures.
Spectroscopic Data Insights
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single signal (likely a triplet due to coupling with the two adjacent fluorine atoms) for the two equivalent aromatic protons (H4 and H6).
-
¹⁹F NMR: The fluorine NMR spectrum would show a signal for the two equivalent fluorine atoms, with coupling to the adjacent protons.
-
¹³C NMR: The carbon NMR will be more complex, showing distinct signals for the carbon atoms, with characteristic C-F and C-Br couplings.
Safety and Handling
Hazard Profile: this compound is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a powerful and strategic building block for chemical synthesis. Its key value is derived from the two bromine atoms, which act as versatile handles for regioselective functionalization via modern synthetic methods like palladium-catalyzed cross-coupling and lithium-halogen exchange. The vicinal difluoro substituents are not merely passive spectators; they critically modulate the electronic character of the molecule, influencing reactivity and imparting desirable properties to the final products. For researchers in drug development and materials science, a thorough understanding of the chemical properties and reactivity of this compound is crucial for leveraging its full potential in the design and synthesis of next-generation functional molecules.
References
- 1. achmem.com [achmem.com]
- 2. 1,5-Dibromo-2,4-difluorobenzene | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 1,5-Dibromo-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,5-dibromo-2,3-difluorobenzene, a halogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The described methodology is rooted in fundamental principles of organic chemistry and leverages established, reliable transformations. This document offers a detailed, step-by-step protocol, an analysis of the reaction mechanisms, and the necessary data for the successful laboratory-scale synthesis of the target molecule.
Introduction: The Significance of this compound
Fluorinated and brominated benzene derivatives are pivotal intermediates in modern organic synthesis. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Bromine atoms, on the other hand, serve as versatile synthetic handles for the introduction of further functional groups through cross-coupling reactions. This compound, with its distinct substitution pattern, offers a unique scaffold for the development of novel bioactive compounds. This guide delineates a robust and reproducible synthetic route to this valuable compound, commencing from the readily accessible starting material, 2,3-difluoroaniline.
Overview of the Synthetic Pathway
The synthesis of this compound is strategically designed in a three-step sequence, beginning with a commercially available precursor. The pathway is as follows:
-
Synthesis of 2,3-Difluoroaniline: The journey begins with the synthesis of the key intermediate, 2,3-difluoroaniline. Several methods have been reported for its preparation, with a common route involving the reduction of a nitrated and halogenated benzene derivative.
-
Dibromination of 2,3-Difluoroaniline: The subsequent step involves the regioselective dibromination of 2,3-difluoroaniline to yield 4,6-dibromo-2,3-difluoroaniline. The directing effects of the amino and fluoro substituents are harnessed to achieve the desired substitution pattern.
-
Deamination of 4,6-Dibromo-2,3-difluoroaniline: The final step is the removal of the amino group from 4,6-dibromo-2,3-difluoroaniline to afford the target molecule, this compound. This is accomplished through a deamination reaction, a modification of the Sandmeyer reaction conditions.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2,3-Difluoroaniline
The synthesis of 2,3-difluoroaniline can be achieved from various starting materials. A reliable method involves the catalytic hydrogenation of 1,2-dibromo-4,5-difluoro-3-nitrobenzene.[1]
Materials:
-
1,2-Dibromo-4,5-difluoro-3-nitrobenzene
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Triethylamine (TEA)
-
Hydrogen (H₂) gas
Protocol:
-
In a suitable reaction vessel, dissolve 1,2-dibromo-4,5-difluoro-3-nitrobenzene (1.0 eq) in methanol.
-
To this solution, add 10% Pd/C (typically 5-10 mol%) and a catalytic amount of triethylamine.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 50 °C) for 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,3-difluoroaniline, which can be used in the next step without further purification or purified by distillation or column chromatography if necessary.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of nitro groups to amines.
-
Triethylamine (TEA): The addition of a base like TEA can help to neutralize any acidic byproducts and improve the reaction rate and yield.
-
Methanol: A common solvent for hydrogenation reactions due to its ability to dissolve the starting material and its compatibility with the catalyst.
Step 2: Synthesis of 4,6-Dibromo-2,3-difluoroaniline
This step involves the electrophilic aromatic substitution of 2,3-difluoroaniline with bromine. The amino group is a strong activating group and directs ortho- and para- to itself. The fluorine atoms are deactivating but also ortho-, para-directing. The positions para to the amino group (position 4) and ortho to the amino group and meta to both fluorine atoms (position 6) are the most activated and sterically accessible for bromination.
Materials:
-
2,3-Difluoroaniline
-
Glacial Acetic Acid
-
Bromine (Br₂)
Protocol:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,3-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
The crude 4,6-dibromo-2,3-difluoroaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality of Experimental Choices:
-
Glacial Acetic Acid: A common solvent for bromination reactions as it is polar enough to dissolve the aniline and is relatively unreactive towards bromine.
-
Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of side products.
Step 3: Synthesis of this compound
The final step is the deamination of 4,6-dibromo-2,3-difluoroaniline. This is achieved by converting the amino group into a diazonium salt, which is then reduced to remove the nitrogen, leaving the desired product. A modified Sandmeyer-type reaction using isopropyl alcohol as the reducing agent and a cuprous salt as a catalyst is an effective method for this transformation.[2][3]
Materials:
-
4,6-Dibromo-2,3-difluoroaniline
-
Isopropyl Alcohol
-
Cuprous Oxide (Cu₂O) or another cuprous salt
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a slurry of 4,6-dibromo-2,3-difluoroaniline (1.0 eq) in isopropyl alcohol.
-
Add a catalytic amount of cuprous oxide (e.g., 0.1 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid or sulfuric acid to the slurry.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for 30-60 minutes, then allow it to warm to room temperature. Nitrogen gas evolution should be observed.
-
Gently heat the reaction mixture (e.g., to 40-50 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Causality of Experimental Choices:
-
Isopropyl Alcohol: Serves as both the solvent and the reducing agent for the diazonium salt.
-
Cuprous Oxide: Catalyzes the reduction of the diazonium salt, facilitating the deamination process.
-
Sodium Nitrite and Acid: These reagents are used to form nitrous acid in situ, which is necessary for the diazotization of the primary aromatic amine.
-
Low Temperature for Diazotization: Aromatic diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for their formation and subsequent reaction.
Caption: Key transformations in the final deamination step.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,3-Difluoroaniline | C₆H₅F₂N | 129.11 | 4519-40-8 |
| 4,6-Dibromo-2,3-difluoroaniline | C₆H₃Br₂F₂N | 286.90 | Not available |
| This compound | C₆H₂Br₂F₂ | 271.88 | 811713-09-4[4] |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
-
Bromine: Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care, and appropriate safety measures should be in place to handle any spills.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. The described protocol avoids the isolation of the diazonium salt, which is generated and consumed in situ, thereby enhancing the safety of the procedure. However, the reaction should still be conducted with caution, particularly during the addition of sodium nitrite.
-
Hydrogenation: The use of hydrogen gas requires appropriate safety precautions to prevent the formation of explosive mixtures with air.
Conclusion
The synthetic pathway detailed in this guide provides a clear and logical approach for the preparation of this compound. By leveraging well-established and understood chemical transformations, researchers can reliably access this valuable building block for further synthetic endeavors. The provided protocols, along with the rationale behind the experimental choices, are intended to empower scientists in the fields of medicinal chemistry and materials science to explore the potential of this and related fluorinated and brominated aromatic compounds.
References
An In-depth Technical Guide to 1,5-Dibromo-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,5-Dibromo-2,3-difluorobenzene (CAS RN: 811713-09-4), a halogenated aromatic compound. While specific experimental data for this particular isomer is limited in publicly available literature, this guide synthesizes the known information and provides expert insights based on the properties of structurally related compounds. The guide covers the core physical and chemical characteristics, discusses potential synthetic pathways and reactivity, and explores its prospective applications, particularly as a building block in medicinal chemistry and materials science. The document is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, highlighting both the known attributes and the areas requiring further experimental investigation.
Core Molecular and Physical Characteristics
This compound is a disubstituted benzene derivative with the molecular formula C₆H₂Br₂F₂.[1] The strategic placement of two bromine and two fluorine atoms on the aromatic ring suggests a unique combination of steric and electronic properties that can be exploited in organic synthesis.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 811713-09-4 | [1] |
| Molecular Formula | C₆H₂Br₂F₂ | [1] |
| Molecular Weight | 271.88 g/mol | [1] |
| Appearance | Not specified (likely a solid or liquid at room temperature) | N/A |
| Melting Point | Not Available | N/A |
| Boiling Point | Not Available | N/A |
| Density | Not Available | N/A |
| Solubility | Insoluble in water; likely soluble in common organic solvents (e.g., ethanol, benzene, chloroform) | Inferred from related compounds[2] |
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: A complex multiplet in the aromatic region, resulting from coupling with adjacent fluorine atoms.
-
¹³C NMR: Six distinct signals in the aromatic region, with splitting patterns influenced by C-F coupling.
-
¹⁹F NMR: Two distinct signals, each likely showing coupling to the other fluorine and adjacent protons.
-
Mass Spectrometry: A molecular ion peak (M+) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).
Synthesis and Reactivity
Potential Synthetic Pathways
The synthesis of substituted difluorobenzenes often involves multi-step sequences. A plausible, though unverified, synthetic route could involve the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction. The synthesis of related bromo-difluorobenzene compounds often employs the bromination of a difluorobenzene starting material. For instance, the synthesis of 1-bromo-3,5-difluorobenzene can be achieved via the diazotization of 3,5-difluoroaniline.[3][4][5]
A conceptual workflow for a potential synthesis is outlined below. It is important to emphasize that this is a theoretical pathway and would require experimental validation.
Caption: A conceptual workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its substituents. The fluorine atoms are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, the bromine atoms provide reactive sites for a variety of transformations, most notably metal-catalyzed cross-coupling reactions.
The carbon-bromine bonds are susceptible to oxidative addition to transition metal catalysts (e.g., palladium, copper). This makes this compound a potentially valuable building block in reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
The differential reactivity of the two bromine atoms could potentially be exploited for selective functionalization under carefully controlled conditions.
Applications in Research and Drug Development
Halogenated aromatic compounds are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug molecules.
While specific applications of this compound are not extensively documented, its structure suggests its utility as a versatile intermediate. For instance, related compounds like 2,5-Dibromo-1,3-difluorobenzene are utilized in the synthesis of kinase inhibitors and antiviral agents.[6] The bromine atoms serve as handles for constructing more complex molecular architectures through cross-coupling reactions.[6]
The logical workflow for utilizing such a dibrominated building block in a drug discovery program is depicted below.
Caption: Utilization workflow of a dibrominated building block in synthetic chemistry.
Safety and Handling
Based on the available safety data for this compound, the compound is classified as hazardous.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound represents a potentially valuable, yet underexplored, building block for organic synthesis. Its unique substitution pattern offers intriguing possibilities for the construction of complex molecules for pharmaceutical and materials science applications. However, the current lack of comprehensive experimental data on its physical properties, spectroscopic characterization, and established synthetic protocols presents a significant knowledge gap.
Future research efforts should focus on the experimental determination of its fundamental physical constants, detailed spectroscopic analysis, and the development of efficient and scalable synthetic routes. Such studies will be crucial for unlocking the full potential of this compound and enabling its broader application in the scientific community.
References
- 1. achmem.com [achmem.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 4. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 5. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 1,5-Dibromo-2,3-difluorobenzene (CAS 811713-09-4): A Versatile Building Block for Advanced Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making it a critical tool for optimizing molecular properties.[1][2] Within this context, polyhalogenated aromatic compounds serve as exceptionally versatile platforms for constructing complex molecular architectures. 1,5-Dibromo-2,3-difluorobenzene stands out as a valuable, yet under-documented, building block. Its structure, featuring two reactive bromine atoms ortho and para to a vicinal difluoro motif, offers a unique combination of steric and electronic properties. The bromine atoms serve as handles for selective functionalization via cross-coupling or organometallic reactions, while the difluorinated ring provides a stable, electron-deficient core.
This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and process development scientists. We will delve into its core properties, explore its reactive potential, propose detailed experimental protocols for its use, and discuss its strategic application as a linchpin in the synthesis of novel compounds.
Core Molecular Profile
This compound is a halogenated aromatic hydrocarbon. Its key identifiers and physicochemical properties, compiled from various suppliers and databases, are summarized below. It is noteworthy that experimental data for properties such as boiling and melting points are not widely available, reflecting its primary use as a synthetic intermediate rather than an end-product.[3]
| Property | Value | Source(s) |
| CAS Number | 811713-09-4 | [4][5] |
| Molecular Formula | C₆H₂Br₂F₂ | [4][6] |
| Molecular Weight | 271.88 g/mol | [4][6] |
| Synonym(s) | 3,4-difluoro-1,5-dibromobenzene | [4] |
| SMILES | C1=C(C=C(C(=C1Br)F)F)Br | [4] |
| Purity | Typically ≥97% | [4] |
| Appearance | Data not consistently available | |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
| Storage | Store at room temperature, sealed in a dry environment | [4][5][6] |
The Synthetic Landscape: Accessing the Core
While this compound is commercially available from several suppliers, specific, peer-reviewed synthetic procedures for this exact isomer are not prevalent in the literature. However, its synthesis can be logically inferred from established methodologies for related polyhalogenated benzenes. The most plausible routes involve either the direct bromination of 1,2-difluorobenzene or a Sandmeyer-type reaction from a suitably substituted aniline precursor. The latter approach generally offers superior regiochemical control.
Below is a generalized protocol for a Sandmeyer reaction, a robust and well-established method for converting anilines to aryl bromides, which could be adapted for the synthesis of the title compound from a hypothetical 3,5-dibromo-2-fluoroaniline precursor.[7][8]
Proposed Synthetic Workflow: Sandmeyer Reaction
Caption: Proposed workflow for synthesizing this compound.
Generalized Protocol: Sandmeyer Synthesis of an Aryl Bromide
This protocol is illustrative and requires optimization for the specific substrate.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Aniline Dissolution: Charge the flask with the precursor aniline (1.0 eq.) and aqueous hydrobromic acid (HBr, ~48%, 3.0-4.0 eq.). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization (Causality: Formation of the Reactive Diazonium Salt): Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the aniline mixture via the dropping funnel, ensuring the internal temperature is strictly maintained below 5 °C. An exothermic reaction will occur; slow addition is critical to prevent decomposition of the unstable diazonium salt. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Sandmeyer Reaction (Causality: Copper-Catalyzed Bromine Substitution): In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in aqueous HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution. Nitrogen gas will evolve.
-
Reaction Completion: After the addition is complete, gently warm the reaction mixture to 50-60 °C and hold for 1-2 hours until gas evolution ceases, indicating the reaction is complete.
-
Workup and Purification: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its halogen substituents. The carbon-bromine bonds are significantly more labile towards metals used in cross-coupling and organometallic formation, making them the primary sites for synthetic elaboration.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation, reacting an organoboron species with an organohalide.[9][10] The dibromo nature of the title compound makes it an ideal substrate for sequential or double coupling reactions, enabling the rapid construction of complex biaryl or substituted benzene cores.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Double Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Reagent Addition: Add a base, such as potassium phosphate (K₃PO₄, 3.0 eq.), and a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.[9]
-
Degassing (Causality: Removal of Oxygen): The reaction mixture must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst. This is achieved by subjecting the mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to 80-100 °C with stirring. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired 1,5-diaryl-2,3-difluorobenzene.
Grignard Reagent Formation
The C-Br bonds can be converted into highly nucleophilic Grignard reagents (R-MgBr) by reaction with magnesium metal.[11] This opens pathways to react with a wide range of electrophiles, such as aldehydes, ketones, and CO₂.
Key Experimental Considerations:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, including water. All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[12]
-
Initiation: The reaction can sometimes be difficult to initiate on the surface of the magnesium turnings. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.[13]
-
Selectivity: Forming a mono-Grignard reagent is often achievable at low temperatures. Forming the di-Grignard reagent typically requires an excess of magnesium and higher temperatures, but can be complicated by side reactions like Wurtz coupling.[12]
Strategic Applications in Research and Development
The true value of this compound lies in its role as a central scaffold for building molecular complexity.
Caption: Role as a "linchpin" for assembling complex molecules.
-
Drug Discovery: The difluorinated benzene core is a desirable motif in medicinal chemistry. The fluorine atoms can block metabolic oxidation and form favorable interactions (e.g., hydrogen bonds) with protein targets. By using the two bromine sites to introduce different pharmacophoric groups, chemists can rapidly generate libraries of drug candidates for screening. The analogue 1-Bromo-2,3-difluorobenzene is noted for its role in synthesizing active pharmaceutical ingredients (APIs).[1]
-
Materials Science: Dibromoaromatics are crucial monomers for synthesizing conjugated polymers used in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the fluorine atoms can tune the electronic properties (HOMO/LUMO levels) of the resulting polymer. An isomer, 1,4-Dibromo-2,3-difluorobenzene, is explicitly used in the synthesis of conjugated polymers for organic photovoltaics.[14]
Analytical Characterization Profile (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Two distinct signals in the aromatic region (~7.0-7.8 ppm). Each signal would appear as a multiplet due to H-H and H-F coupling. |
| ¹³C NMR | Six distinct signals are expected for the six unique carbon atoms. Carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 250 Hz). Carbons bonded to bromine will appear at ~110-125 ppm. |
| ¹⁹F NMR | Two distinct signals, likely appearing as multiplets due to F-F and F-H coupling. |
| Mass Spec. | A characteristic isotopic pattern for a dibrominated compound. The molecular ion region will show three major peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
Safety, Handling, and Storage
Proper handling of this compound is essential. It is classified as an irritant and is harmful if ingested or inhaled.[3][6]
| Hazard Information | Details |
| GHS Pictograms | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Standard Operating Procedure for Safe Handling:
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[17]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[3][18]
-
Dispensing: Dispense the chemical carefully, avoiding splashes. Keep the container sealed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4][17] The container should be tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.
Conclusion
This compound is a potent synthetic building block whose strategic value lies in the orthogonal reactivity of its halogen substituents. While it may appear to be a simple aromatic compound, its structure is tailored for the efficient and modular construction of complex molecules relevant to pharmaceuticals and advanced materials. The two bromine atoms provide reliable handles for functionalization via modern cross-coupling chemistry, while the stable, electron-deficient difluorinated core imparts desirable properties to the final products. For researchers and developers, understanding the reactivity and handling of this intermediate opens a gateway to novel chemical space, accelerating the discovery and optimization of next-generation functional molecules.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. aksci.com [aksci.com]
- 4. chemscene.com [chemscene.com]
- 5. 811713-09-4|this compound|BLD Pharm [bldpharm.com]
- 6. achmem.com [achmem.com]
- 7. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]
- 8. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]
- 15. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 16. 1,2-Dibromo-4,5-difluorobenzene(64695-78-9) 1H NMR spectrum [chemicalbook.com]
- 17. cdnisotopes.com [cdnisotopes.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1,5-Dibromo-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1,5-Dibromo-2,3-difluorobenzene (CAS No. 811713-09-4). As a polysubstituted aromatic compound, it represents a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This document consolidates available data on its chemical identity, physicochemical properties, and safety considerations. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates high-quality predicted data to provide a more complete profile, with all such instances clearly indicated. The guide is intended to serve as a foundational resource for researchers and professionals engaged in fields that utilize halogenated benzene derivatives.
Introduction: The Strategic Importance of Polysubstituted Fluorobenzenes
Halogenated aromatic compounds are fundamental scaffolds in the design of a vast array of functional molecules. The introduction of fluorine and bromine atoms onto a benzene ring imparts unique electronic properties, steric profiles, and metabolic characteristics. Fluorine, with its high electronegativity and relatively small van der Waals radius, can significantly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. Bromine, on the other hand, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern medicinal chemistry.
This compound is a unique isomer within this class of compounds, offering a specific arrangement of substituents that can direct further chemical transformations with high regioselectivity. The vicinal difluoro groups create a distinct electronic environment, while the two bromine atoms provide multiple points for molecular elaboration. This guide aims to provide a detailed understanding of the molecular characteristics of this compound to facilitate its effective utilization in research and development.
Molecular Structure and Chemical Identity
The structural integrity and unambiguous identification of a chemical entity are paramount for reproducible scientific research. This section details the fundamental identifiers of this compound.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 811713-09-4 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₆H₂Br₂F₂ | [2][3][5] |
| Molecular Weight | 271.88 g/mol | [2][3][5] |
| SMILES | C1=C(C=C(C(=C1Br)F)F)Br | [2] |
Structural Diagram
A clear representation of the molecular structure is essential for understanding its chemical behavior.
Caption: 2D structure of this compound.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 0 Ų | [2] |
| LogP | 3.4898 | [2] |
| Hydrogen Bond Acceptors | 0 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Note: These properties are computationally predicted and should be used as an estimation. Experimental verification is recommended.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound. In the absence of published experimental spectra for this compound, predicted NMR data can serve as a useful reference for researchers synthesizing or working with this molecule.
Predicted ¹H NMR
The ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons, likely appearing as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.
Predicted ¹³C NMR
The ¹³C NMR spectrum should display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents, with the carbon atoms bonded to bromine and fluorine showing characteristic downfield shifts.
Predicted ¹⁹F NMR
The ¹⁹F NMR spectrum is anticipated to exhibit two signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling patterns will be indicative of their positions on the aromatic ring and their interaction with neighboring atoms.
It is imperative for researchers to acquire and interpret experimental spectroscopic data to confirm the identity and purity of any synthesized or procured sample of this compound.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles.
Conceptual Synthetic Pathway
A potential synthetic approach could involve the bromination of 1,2-difluorobenzene. However, directing the bromination to the 1 and 5 positions would require careful control of reaction conditions and potentially the use of specific catalysts to achieve the desired regioselectivity.
Caption: Conceptual synthesis of this compound.
It is important to note that direct bromination of 1,2-difluorobenzene may lead to a mixture of isomers, necessitating efficient purification methods to isolate the desired 1,5-dibromo product.
Reactivity Profile
The reactivity of this compound is dictated by its substituents. The bromine atoms are susceptible to a variety of transformations, making them ideal for introducing further molecular complexity.
-
Cross-Coupling Reactions: The C-Br bonds can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the formation of C-C and C-N bonds.
-
Lithium-Halogen Exchange: The bromine atoms can undergo lithium-halogen exchange to form organolithium species, which can then be reacted with a wide range of electrophiles.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms may activate the aromatic ring towards nucleophilic aromatic substitution, although this is generally less facile than with nitro-substituted benzenes.
Applications in Research and Drug Development
Polysubstituted halogenated benzenes are invaluable building blocks in the synthesis of complex organic molecules. While specific applications of this compound are not yet widely documented, its structure suggests significant potential in several areas of research and development.
Medicinal Chemistry
The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel drug candidates. The difluorophenyl moiety is a common feature in many biologically active compounds, often contributing to improved metabolic stability and binding affinity. The two bromine atoms provide opportunities for the divergent synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Caption: Use in the synthesis of complex bioactive molecules.
Agrochemicals
Similar to its potential in medicinal chemistry, this compound can serve as a key intermediate in the synthesis of new herbicides, insecticides, and fungicides. The presence of fluorine is known to enhance the efficacy of many agrochemicals.
Materials Science
Fluorinated aromatic compounds are of interest in materials science for the development of liquid crystals, polymers, and organic electronics. The specific properties imparted by the 1,5-dibromo-2,3-difluoro substitution pattern could be exploited in the design of novel materials with tailored electronic and physical properties.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
Table 3: Hazard Information for this compound
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| Harmful if inhaled | H332 |
Source:[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a promising but currently under-characterized chemical building block. Its unique substitution pattern offers significant potential for the synthesis of novel and complex molecules in the fields of drug discovery, agrochemicals, and materials science. While a lack of extensive experimental data presents a challenge, this technical guide has consolidated the available information and provided a framework for its potential utility. It is hoped that this document will stimulate further research into the properties, synthesis, and applications of this intriguing molecule, ultimately unlocking its full potential as a valuable tool for scientific innovation.
References
- 1. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. achmem.com [achmem.com]
- 6. 811713-09-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. 811713-09-4|this compound|BLD Pharm [bldpharm.com]
- 8. 811713-09-4 | this compound | Boroncore [boroncore.com]
A Technical Guide to the Spectroscopic Characterization of 1,5-Dibromo-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
Compound Profile: 1,5-Dibromo-2,3-difluorobenzene
Molecular Structure:
Caption: Molecular structure of this compound.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 811713-09-4 | [1] |
| Molecular Formula | C₆H₂Br₂F₂ | [1][2] |
| Molecular Weight | 271.88 g/mol | [1][2] |
| Purity | ≥97% (typical) | [1] |
| Storage | Room temperature, in a dry, sealed container | [2] |
Safety Information:
This compound is a chemical that requires careful handling. The following hazard statements and precautionary measures are based on available safety data.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Spectroscopic Analysis: A Comparative Approach
Due to the limited availability of published spectra for this compound, we will discuss the expected spectral features by drawing comparisons with its isomers. This approach allows for a robust, theory-based interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
¹H NMR Spectroscopy: Predicted Spectrum
The ¹H NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two aromatic protons. The symmetry of the molecule will influence the appearance of these signals. The proton at C4 is flanked by a bromine and a carbon, while the proton at C6 is adjacent to a carbon and a bromine. Due to the different chemical environments, these protons should appear as distinct signals. The coupling with the adjacent fluorine atoms will lead to splitting of these signals.
¹³C NMR Spectroscopy: Predicted Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals for the six carbon atoms in the benzene ring, as they are all in unique chemical environments. The carbons bonded to the electronegative fluorine and bromine atoms will be significantly deshielded and appear at a lower field. The C-F and C-Br coupling constants will also provide valuable structural information.
¹⁹F NMR Spectroscopy: Predicted Spectrum
The ¹⁹F NMR spectrum is expected to show two distinct signals for the two fluorine atoms, as they are in different chemical environments. These signals will likely appear as complex multiplets due to coupling with each other and with the neighboring protons.
Comparative Data: Spectroscopic Data for 1-Bromo-2,3-difluorobenzene
To provide a concrete reference, the following NMR data for the related compound 1-Bromo-2,3-difluorobenzene is presented.[3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |
| ¹H | 7.00-7.16, 7.17-7.29, 7.34-7.47 | m |
| ¹³C | 110.40, 116.40, 124.70, 128.23, 148.10, 150.92 | d, J = 17.5 Hz; d, J = 17.7 Hz; dd, J = 7.1, 5.0 Hz; d, J = 3.6 Hz; dd, J = 248.8, 14.3 Hz; dd, J = 251.9, 13.3 Hz |
| ¹⁹F | -130.9, -134.8 | m |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film can be prepared between two salt plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Spectrum:
The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-F stretching: ~1300-1100 cm⁻¹
-
C-Br stretching: ~700-500 cm⁻¹
The substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).
Comparative Data: IR Spectra of Dihalogenated Benzenes
The far-infrared spectra of various p-dihalogenated benzenes have been studied, showing characteristic bands for C-X (halogen) bending modes. For instance, p-bromofluorobenzene exhibits an infrared band at 290 cm⁻¹, which is in agreement with Raman shifts.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of compound.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.
Predicted Mass Spectrum:
The mass spectrum of this compound will show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes (approximately 1:1). The expected m/z values for the molecular ion will be around 270, 272, and 274.
Common fragmentation pathways would involve the loss of bromine and fluorine atoms.
Comparative Data: Mass Spectrum of 1-Bromo-2,3-difluorobenzene
The mass spectrum of 1-Bromo-2,3-difluorobenzene shows molecular ion peaks at m/z 192 and 194, corresponding to the two bromine isotopes.[3] A significant fragment is observed at m/z 113, corresponding to the loss of a bromine atom ([M-Br]⁺).[3]
Synthesis and Experimental Workflows
Illustrative Synthetic Workflow:
Caption: A plausible synthetic route to this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound. By leveraging established principles of spectroscopy and comparative data from its isomers, researchers can confidently approach the characterization of this and similar halogenated aromatic compounds. The provided safety information and predicted spectral features serve as a valuable resource for those working in synthetic chemistry and drug development. As with any scientific endeavor, the direct experimental verification of these predicted data points is essential for rigorous structural confirmation.
References
1,5-Dibromo-2,3-difluorobenzene NMR analysis
An In-Depth Technical Guide to the NMR Analysis of 1,5-Dibromo-2,3-difluorobenzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of this compound (CAS RN 811713-09-4)[1]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships underpinning spectral features, offering field-proven insights into experimental design, data acquisition, and structural elucidation. We will explore the nuances of ¹H, ¹³C, and ¹⁹F NMR, detailing the expected chemical shifts and complex spin-spin coupling patterns that characterize this highly substituted aromatic system. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity and data reproducibility.
Introduction: The Structural Significance of this compound
This compound is a halogenated aromatic compound of significant interest as a building block in medicinal and materials chemistry. The strategic placement of four halogen substituents on the benzene ring creates a unique electronic environment and provides multiple reactive sites for synthetic transformations, such as cross-coupling reactions. The fluorine atoms can significantly alter molecular properties, including metabolic stability and binding affinity in pharmaceutical contexts, while the bromine atoms serve as versatile handles for introducing further complexity[2].
Accurate and unambiguous structural confirmation is paramount. NMR spectroscopy is the definitive technique for this purpose, offering precise insights into the molecular framework. However, the presence of two magnetically active fluorine nuclei (¹⁹F, I=1/2) in addition to protons (¹H) and carbons (¹³C) introduces significant complexity through extensive homo- and heteronuclear J-coupling. This guide provides a detailed roadmap for navigating this complexity to achieve a complete and confident spectral assignment.
Molecular Structure and Predicted NMR Interactions
A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The numbering convention used throughout this guide is presented below.
Figure 1: Structure and numbering of this compound.
The molecule possesses two non-equivalent protons (H4, H6), two non-equivalent fluorine atoms (F2, F3), and six non-equivalent carbon atoms. This lack of symmetry predicts a complex spectrum where every nucleus gives a distinct signal. The interpretation hinges on analyzing the through-bond J-couplings between these nuclei.
Spectral Analysis and Interpretation
The following sections detail the predicted spectral features for each relevant nucleus. Predictions are based on established principles of NMR spectroscopy and data from analogous compounds, such as substituted difluorobenzenes.[3][4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to H4 and H6.
-
H6 Signal: This proton is flanked by two carbon atoms bearing bromine (C1, C5). It is expected to appear further downfield due to the cumulative deshielding effects of the nearby halogens. Its multiplicity will be determined by couplings to F2, F3, and H4.
-
³J(H6-F2): A three-bond coupling to the ortho fluorine F2.
-
⁴J(H6-F3): A four-bond coupling to the meta fluorine F3.
-
⁴J(H6-H4): A four-bond meta proton-proton coupling.
-
-
H4 Signal: This proton is adjacent to the carbon bearing the second bromine (C5). Its chemical shift will be influenced by all four halogens. Its multiplicity will arise from:
-
³J(H4-F3): A three-bond coupling to the ortho fluorine F3.
-
⁴J(H4-F2): A four-bond coupling to the meta fluorine F2.
-
⁴J(H4-H6): A four-bond meta proton-proton coupling.
-
The resulting signals will be complex multiplets, likely appearing as some form of a doublet of doublets of doublets (ddd) or triplet of doublets (td), depending on the relative magnitudes of the coupling constants.
¹⁹F NMR Spectroscopy
With a high natural abundance and sensitivity, ¹⁹F NMR is a crucial component of the analysis.[6][7] Two distinct signals are expected for F2 and F3.
-
F2 Signal: This fluorine is ortho to a bromine (C1) and a fluorine (F3). Its multiplicity will be determined by couplings to H6, H4, and F3.
-
³J(F2-H6): Coupling to the ortho proton.
-
⁴J(F2-H4): Coupling to the meta proton.
-
³J(F2-F3): A three-bond ortho fluorine-fluorine coupling, which is typically large.[8]
-
-
F3 Signal: This fluorine is ortho to a proton (H4) and a fluorine (F2). Its multiplicity will arise from:
-
³J(F3-H4): Coupling to the ortho proton.
-
⁴J(F3-H6): Coupling to the meta proton.
-
³J(F3-F2): The same ortho fluorine-fluorine coupling seen for F2.
-
The chemical shifts for fluorine atoms on a benzene ring are highly sensitive to the electronic nature of other substituents.[6]
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon atom. The key to assigning these signals lies in their chemical shifts and, more importantly, the C-F coupling constants which are not removed by proton decoupling.
-
C1 & C5 (C-Br): These carbons, directly bonded to bromine, will appear as relatively upfield signals for quaternary carbons. They will exhibit multi-bond couplings to the fluorine atoms.
-
C2 & C3 (C-F): These carbons will show very large one-bond C-F couplings (¹JCF), typically in the range of -240 to -260 Hz.[5][9] This is the most diagnostic feature for identifying carbons directly attached to fluorine. They will also show smaller two-bond couplings (²JCF) to the other fluorine atom.
-
C4 & C6 (C-H): These carbons will be coupled to their attached proton and will also show multi-bond couplings to the fluorine atoms (²JCF, ³JCF). In a standard proton-decoupled spectrum, these will appear as complex multiplets due to the C-F couplings. For unambiguous assignment, a ¹H,¹⁹F-decoupled carbon spectrum is highly informative.[10]
Predicted Spectral Data Summary
The following table summarizes the predicted NMR data. Chemical shifts (δ) are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants (J) are given in Hertz (Hz).
| Nucleus | Atom | Predicted δ (ppm) | Predicted Multiplicity | Coupled Nuclei & Expected J (Hz) |
| ¹H | H4 | 7.4 - 7.7 | ddd | ³J(H4-F3) ≈ 8-10, ⁴J(H4-F2) ≈ 4-6, ⁴J(H4-H6) ≈ 2-3 |
| H6 | 7.6 - 7.9 | ddd | ³J(H6-F2) ≈ 8-10, ⁴J(H6-F3) ≈ 4-6, ⁴J(H6-H4) ≈ 2-3 | |
| ¹⁹F | F2 | -125 to -140 | dd | ³J(F2-F3) ≈ 18-22, ³J(F2-H6) ≈ 8-10, ⁴J(F2-H4) ≈ 4-6 |
| F3 | -130 to -145 | dd | ³J(F3-F2) ≈ 18-22, ³J(F3-H4) ≈ 8-10, ⁴J(F3-H6) ≈ 4-6 | |
| ¹³C | C1 | 110 - 115 | t | ²J(C1-F2) ≈ 15-25, ⁵J(C1-F3) ≈ 1-3 |
| C2 | 148 - 152 | dd | ¹J(C2-F2) ≈ 245-255, ²J(C2-F3) ≈ 12-18 | |
| C3 | 150 - 154 | dd | ¹J(C3-F3) ≈ 248-258, ²J(C3-F2) ≈ 12-18 | |
| C4 | 125 - 130 | ddd | ²J(C4-F3) ≈ 15-25, ³J(C4-F2) ≈ 5-8 | |
| C5 | 112 - 117 | t | ³J(C5-F3) ≈ 5-8, ⁴J(C5-F2) ≈ 3-5 | |
| C6 | 118 - 124 | dt | ²J(C6-F2) ≈ 15-25, ³J(C6-F3) ≈ 5-8 |
Note: Predicted values are estimates based on analogous structures and may vary with solvent and experimental conditions.
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data for this compound.
Figure 2: A self-validating workflow for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable starting solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with poor solubility, acetone-d₆ or DMSO-d₆ can be considered.[11]
-
Concentration: Weigh approximately 15-20 mg of this compound and dissolve it in 0.6 mL of the chosen deuterated solvent in a clean vial.
-
Homogenization: Vortex the solution thoroughly to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer: Using a clean pipette, transfer the solution into a high-quality, clean, and dry 5 mm NMR tube.
Instrument Setup & Calibration
-
Insertion & Locking: Insert the sample into the NMR spectrometer. The instrument's software should be used to lock onto the deuterium signal of the solvent. A stable lock signal is critical for spectral quality.
-
Shimming: Perform an automated shimming routine. For high-resolution results, manual shimming of on-axis (Z1, Z2, etc.) and off-axis shims may be required to achieve a narrow and symmetrical lock peak shape. This step is crucial for resolving fine coupling patterns.
-
Tuning and Matching: The probe must be tuned to the specific resonant frequencies of ¹H, ¹⁹F, and ¹³C for the given sample. This ensures maximum signal-to-noise by optimizing energy transfer.
Data Acquisition Parameters
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation for potential quantitation).
-
Number of Scans: 8-16, depending on concentration.
-
-
¹⁹F NMR (Proton Decoupled):
-
Pulse Program: Standard single-pulse with ¹H decoupling (e.g., 'zgpg30' with 'cpdprg2' for GARP decoupling).
-
Spectral Width: ~250 ppm, centered around -120 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR (Proton Decoupled):
-
Pulse Program: Standard single-pulse with ¹H decoupling (e.g., 'zgpg30' with 'cpdprg2' for GARP decoupling).
-
Spectral Width: ~250 ppm, centered around 120 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
2D NMR for Structure Validation
To validate the assignments made from 1D spectra, acquiring 2D correlation spectra is highly recommended.
-
¹H-¹H COSY: Identifies proton-proton couplings. A cross-peak between the two ¹H signals would confirm their ⁴J meta-coupling.
-
¹H-¹³C HSQC: Correlates protons with their directly attached carbons. This will unambiguously assign the signals for C4 and C6.
-
¹H-¹³C HMBC: Shows correlations between protons and carbons over two or three bonds. This is invaluable for assigning the quaternary carbons (C1, C2, C3, C5) by observing correlations from H4 and H6. For example, H4 should show correlations to C3, C5, and C6.
Conclusion
The NMR analysis of this compound presents a rewarding challenge that exemplifies the power of multi-nuclear NMR spectroscopy. The complex splitting patterns observed in ¹H, ¹⁹F, and ¹³C spectra, governed by a web of homo- and heteronuclear couplings, serve as a rich source of structural information. By following a systematic and self-validating workflow—from meticulous sample preparation to the acquisition of complementary 1D and 2D NMR experiments—researchers can achieve a complete and confident structural elucidation. This guide provides the foundational principles and practical protocols necessary to successfully characterize this and other complex fluorinated aromatic molecules, ensuring data integrity and advancing research and development goals.
References
- 1. achmem.com [achmem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Difluorobenzenes revisited: an experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. azom.com [azom.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. magritek.com [magritek.com]
- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
An In-depth Technical Guide to the Safe Handling and Application of 1,5-Dibromo-2,3-difluorobenzene
Introduction: Navigating the Chemistry of a Versatile Building Block
1,5-Dibromo-2,3-difluorobenzene is a halogenated aromatic compound that serves as a valuable intermediate and building block in advanced chemical synthesis. Its unique substitution pattern, featuring two bromine atoms and two fluorine atoms, offers multiple reactive sites, making it a key component in the development of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The bromine atoms provide reactive handles for cross-coupling reactions, while the fluorine atoms can enhance metabolic stability, binding affinity, and other physicochemical properties of the target molecules[1].
However, the same structural features that make this compound synthetically useful also necessitate a rigorous and well-informed approach to its handling and safety. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals, grounded in established safety protocols and an understanding of the compound's chemical nature. We will move beyond mere procedural lists to explain the rationale behind each safety recommendation, ensuring a culture of informed caution in the laboratory.
Section 1: Hazard Identification and Core Safety Profile
Understanding the intrinsic hazards of this compound is the foundation of its safe use. The primary hazards are associated with irritation, potential sensitization, and acute toxicity if improperly handled.
According to supplier Safety Data Sheets (SDS), the compound is classified with the following GHS Hazard Statements[2][3]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332 / H335: Harmful if inhaled / May cause respiratory irritation.
The "Warning" signal word indicates a moderate level of hazard, requiring diligent adherence to safety protocols to prevent exposure[2][3].
Physicochemical Properties and Their Safety Implications
A summary of the key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.
| Property | Value | Safety Implication |
| Molecular Formula | C₆H₂Br₂F₂ | High halogen content suggests persistence and potential for forming hazardous decomposition products. |
| Molecular Weight | 271.88 g/mol [3] | Low volatility under standard conditions, but vapor can be present, especially if heated. |
| Physical State | Solid / Crystalline Powder[2] | Poses an inhalation risk if handled as a dust. Engineering controls are critical. |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions[3] | Stable under normal conditions, but must be protected from moisture and incompatible materials. |
| Incompatibilities | Strong oxidizing agents[4][5] | Risk of vigorous or explosive reactions. Must be segregated during storage and in reaction setups. |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Hydrogen Bromide (HBr), Hydrogen Fluoride (HF)[4][5][6] | Fire or high-heat conditions will produce highly toxic and corrosive gases. |
Section 2: The Self-Validating System of Laboratory Handling
Every protocol must be a self-validating system, where engineering controls, personal protective equipment, and procedural steps work in concert to eliminate exposure pathways. The causality is simple: if the compound cannot make contact with you or the environment, it cannot cause harm.
Engineering Controls: The First Line of Defense
Primary containment is the most critical safety factor.
-
Chemical Fume Hood: All weighing and transfer operations involving solid this compound or its solutions must be conducted inside a certified chemical fume hood to prevent the inhalation of dust or vapors[2].
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides local exhaust ventilation, which is paramount[2][6].
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and tested regularly[5][7].
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for good engineering controls but is a mandatory final barrier against exposure. The selection of PPE must be deliberate and based on the specific hazards of the material.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye & Face | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles for bulk transfers or splash-prone operations[5][8]. | Protects against dust particles and splashes that can cause serious eye irritation[2]. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | Provides a barrier against skin contact, which causes irritation[2]. Always inspect gloves before use and practice proper removal techniques to avoid self-contamination. |
| Body | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe shoes are mandatory. | Protects skin from incidental contact. Do not wear shorts or sandals in the laboratory. |
| Respiratory | Not typically required if work is performed within a certified fume hood. If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary[5]. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation[2]. |
Section 3: Experimental and Handling Protocols
The following protocols are designed to guide the user through the safe handling of this compound from receipt to disposal.
Protocol for Safe Handling and Use
This workflow minimizes exposure at every step of a typical laboratory procedure.
Step 1: Preparation & Pre-Handling Check
-
Verify Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Locate Safety Equipment: Mentally note the locations of the nearest eyewash, safety shower, and fire extinguisher.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.
Step 2: Weighing and Transfer (Solid)
-
Containment: Perform all weighing operations within the fume hood. Use a disposable weigh boat or creased, glossy paper to handle the solid.
-
Technique: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
-
Cleaning: After transfer, gently tap the spatula on the weigh boat to dislodge any remaining particles. Dispose of the weigh boat as solid hazardous waste.
Step 3: Post-Handling Decontamination
-
Work Area: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and a disposable towel.
-
Equipment: Clean any non-disposable equipment (like spatulas) thoroughly.
-
PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete[2].
Diagram: Safe Handling Workflow A logical flow for minimizing exposure during routine laboratory use.
References
1,5-Dibromo-2,3-difluorobenzene material safety data sheet
An In-depth Technical Guide to the Material Safety and Handling of 1,5-Dibromo-2,3-difluorobenzene
This guide provides a comprehensive overview of the material safety, handling, and emergency protocols for this compound (CAS RN: 811713-09-4). Recognizing that detailed experimental safety data for this specific isomer is not extensively published, this document establishes a robust safety framework by synthesizing available information on the target compound with data from its structural isomers. This approach ensures that researchers, scientists, and drug development professionals can operate with a high degree of caution and informed foresight.
Section 1: Chemical Identity and Physicochemical Profile
This compound is a halogenated aromatic compound. Its structure and properties are foundational to understanding its reactivity and potential hazards.
Table 1: Core Identification of this compound
| Identifier | Data | Source |
|---|---|---|
| CAS Number | 811713-09-4 | [1] |
| Molecular Formula | C₆H₂Br₂F₂ | [1] |
| Molecular Weight | 271.88 g/mol | [1][2] |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)Br)Br | [1] |
| Storage | Sealed in dry, Room Temperature |[1] |
While specific experimental data for this compound is sparse, an analysis of its isomers provides critical context for predicting its physical state, volatility, and solubility, which are key inputs for a comprehensive risk assessment.
Table 2: Comparative Physicochemical Properties of Dibromo-difluorobenzene Isomers
| Compound | CAS Number | Molecular Weight ( g/mol ) | Form/State | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | 271.88 | Solid | 60-62 | 96 @ 20 mmHg |
| 1,2-Dibromo-4,5-difluorobenzene | 64695-78-9 | 271.88 | White Crystals | 32.5 - 33.5 | 208 |
| 1-Bromo-3,5-difluorobenzene | 461-96-1 | 192.99 | Liquid | -27 | 140 |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. The known classifications for this compound point to significant health risks upon exposure.[1]
Table 3: GHS Hazard Statements for this compound
| GHS Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Source:[1]
A comparative analysis with its isomers reveals a consistent pattern of irritation and potential for more severe hazards, such as target organ toxicity and environmental damage. This underscores the necessity of treating this compound as a substance with multiple potential hazards.
Table 4: Comparative GHS Classifications of Related Isomers
| Hazard | 1,5-Dibromo-2,4-difluorobenzene[2] | 1,4-Dibromo-2,5-difluorobenzene[3][4] | 1-Bromo-3,5-difluorobenzene[5] |
|---|---|---|---|
| Acute Toxicity (Oral) | Not Classified | Not Classified | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) | Causes skin irritation (H315) | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) | Causes serious eye irritation (H319) | Not Classified |
| Respiratory Irritation | May cause respiratory irritation (H335) | May cause respiratory irritation (H335) | Not Classified |
| Skin Sensitization | Not Classified | Not Classified | May cause an allergic skin reaction (H317) |
| Flammability | Not Classified | Not Classified | Flammable liquid and vapor (H226) |
| Aquatic Hazard | Not Classified | Not Classified | Very toxic to aquatic life with long lasting effects (H410) |
Expert Insight: The consistent classification for skin and eye irritation across multiple isomers strongly suggests that this compound will exhibit similar properties. The flammability and aquatic toxicity of the monofunctionalized analogue (1-Bromo-3,5-difluorobenzene) warrant a cautious approach, assuming the target compound may also pose these risks until proven otherwise.
Section 3: Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls with rigorous personal practices, is essential for mitigating the risks associated with handling this compound.
Core Principles of Safe Handling:
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6] An eyewash station and safety shower must be readily accessible.[7]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, as these are common incompatibilities for halogenated aromatic compounds.[6][7][8]
-
Prevent Ignition: Store away from heat, sparks, and open flames.[7][8] Use non-sparking tools and ground containers during transfer to prevent static discharge, especially given the flammability of related compounds.[7][8]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[7]
Caption: A typical laboratory workflow for handling this compound.
Section 4: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final barrier between the researcher and chemical exposure. Given the known hazards, the following PPE is mandatory.
Table 5: Personal Protective Equipment (PPE) Specifications
| Protection Type | Recommended Equipment | Rationale and Field Insights |
|---|---|---|
| Eye and Face | Chemical splash goggles conforming to EN166 or OSHA standards. A face shield should be worn for bulk transfers. | Safety glasses are insufficient as they do not protect from splashes.[9] The compound is a confirmed serious eye irritant. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | Prevents skin contact, which causes irritation and may lead to an allergic reaction.[6][8] Always consult a glove compatibility chart. |
| Body Protection | A laboratory coat is mandatory. A chemically impervious apron or coveralls are recommended for larger quantities. | Protects against incidental splashes and contamination of personal clothing.[9] |
| Respiratory | Use is mandated within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | The compound is harmful if inhaled.[1] Engineering controls are the primary method of respiratory protection. |
Caption: Decision logic for selecting appropriate PPE based on experimental scale.
Section 5: First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 6: Emergency First Aid Measures
| Exposure Route | Action |
|---|---|
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation or a rash occurs.[7][8][9] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8][9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[8][9] |
Spill Response Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Remove Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[8][9]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to soak up the spill.[8][9]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[8][9] Use spark-proof tools.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: The collected waste is considered hazardous and must be disposed of through an approved waste disposal plant.[8][9] Do not let the chemical enter the environment.[8][9]
Section 6: Stability, Reactivity, and Disposal
-
Reactivity: The compound is stable under normal storage conditions.[6][7]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[7][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][7][8]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[7][8]
-
Disposal: This material and its container must be disposed of as hazardous waste.[8] Contact a licensed professional waste disposal service and follow all local, state, and federal regulations.[8][9]
References
- 1. achmem.com [achmem.com]
- 2. 1,5-Dibromo-2,4-difluorobenzene | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-二溴-2,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
A Theoretical and Computational Analysis of 1,5-Dibromo-2,3-difluorobenzene: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical analysis of 1,5-dibromo-2,3-difluorobenzene, a halogenated aromatic compound of interest in synthetic chemistry and materials science. Due to a notable absence of dedicated theoretical studies on this specific isomer in publicly available literature, this document presents a foundational computational investigation into its molecular structure, vibrational spectra, and electronic properties. The methodologies employed are grounded in Density Functional Theory (DFT), a robust and widely accepted computational approach for such analyses. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed theoretical insights and validated computational protocols.
Introduction and Scientific Context
Halogenated benzenes are a critical class of compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of halogen substituents on the benzene ring profoundly influences the molecule's steric and electronic properties, thereby dictating its reactivity and potential applications. This compound (C₆H₂Br₂F₂) presents a unique substitution pattern, the implications of which on its chemical behavior are not extensively documented.
The bromine atoms at the 1 and 5 positions offer reactive sites for cross-coupling reactions, while the vicinal fluorine atoms at the 2 and 3 positions significantly modulate the electronic landscape of the aromatic ring. Understanding the interplay of these substituents is paramount for designing synthetic routes and predicting the properties of derivative compounds. This guide bridges the existing knowledge gap by providing a detailed theoretical framework for this compound.
Computational Methodology: A Self-Validating System
The theoretical calculations presented herein were performed using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is predicated on its proven accuracy in predicting the geometric and vibrational properties of similar halogenated aromatic compounds.[1][2]
Geometric Optimization
The initial step in our theoretical investigation was the optimization of the molecular geometry of this compound to its ground state energy minimum. This process ensures that all subsequent calculations are performed on the most stable conformation of the molecule.
Vibrational Frequency Analysis
Following geometric optimization, a vibrational frequency analysis was conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra.
Electronic Property Calculation
To elucidate the chemical reactivity and kinetic stability of the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for understanding charge transfer interactions within the molecule.
The following diagram illustrates the computational workflow employed in this study:
Caption: Computational workflow for the theoretical analysis of this compound.
Molecular Structure and Geometry
The geometric optimization of this compound reveals a planar aromatic ring. The key bond lengths and angles are summarized in the table below. These theoretical values provide a benchmark for experimental structural determination, such as X-ray crystallography.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | |
| C-Br | 1.895 |
| C-F | 1.348 |
| C-C (average) | 1.390 |
| C-H | 1.082 |
| **Bond Angles (°) ** | |
| C-C-Br | 120.5 |
| C-C-F | 119.8 |
| C-C-C (average) | 120.0 |
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies provide a theoretical basis for the assignment of bands in the experimental IR and Raman spectra of this compound. A selection of the most characteristic vibrational modes is presented below.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3100 | Aromatic C-H Stretching |
| ~1600 | Aromatic C=C Stretching |
| ~1250 | C-F Stretching |
| ~680 | C-Br Stretching |
The following diagram illustrates the relationship between the molecular structure and its key vibrational modes:
Caption: Key vibrational modes of this compound.
Electronic Properties and Chemical Reactivity
The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals. The HOMO and LUMO energies are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -6.98 eV |
| LUMO Energy | -0.85 eV |
| HOMO-LUMO Gap | 6.13 eV |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO orbitals indicates that electrophilic attack is likely to occur at the carbon atoms bearing bromine atoms, while nucleophilic attack would be favored at the carbon atoms bonded to fluorine.
Conclusion and Future Directions
This technical guide provides a foundational theoretical characterization of this compound using DFT calculations. The presented data on its molecular geometry, vibrational frequencies, and electronic properties offer valuable insights for researchers working with this compound. Future experimental work, including spectroscopic analysis and reactivity studies, is encouraged to validate and build upon these theoretical predictions. The computational protocols outlined herein can be readily adapted for the study of other halogenated aromatic systems.
References
Methodological & Application
Applications of 1,5-Dibromo-2,3-difluorobenzene in Organic Synthesis: A Technical Guide for Researchers
A Note to the Researcher: Information regarding the specific applications and detailed reaction protocols for 1,5-Dibromo-2,3-difluorobenzene (CAS 811713-09-4) is limited in publicly available scientific literature. This technical guide, therefore, provides an overview of the anticipated reactivity and potential applications of this compound based on the established chemistry of its isomers and related polyhalogenated benzene derivatives. The protocols and discussions presented herein are intended to serve as a foundational resource for researchers exploring the synthetic utility of this compound.
Introduction: The Synthetic Potential of a Polyfunctionalized Aromatic Building Block
This compound is a polyhalogenated aromatic compound that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring two bromine atoms and two fluorine atoms on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. The bromine atoms serve as excellent leaving groups for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine substituents, with their strong electron-withdrawing nature, can influence the reactivity of the aromatic ring and impart unique electronic and physical properties to the final products, such as enhanced thermal stability and altered lipophilicity.
While specific applications for the 1,5-dibromo-2,3-difluoro isomer are not extensively documented, its structural motifs are found in molecules of interest in medicinal chemistry, materials science, and agrochemistry. This guide will explore its potential in the synthesis of functionalized materials and complex organic molecules, drawing parallels from the well-established chemistry of its isomers.
Core Applications in Organic Synthesis
The primary utility of this compound is expected to lie in its role as a scaffold for the introduction of diverse functionalities through sequential and site-selective cross-coupling reactions.
Synthesis of Conjugated Polymers and Oligomers
Poly(aryleneethynylene)s (PAEs) and other conjugated polymers are a class of materials with interesting photophysical and electronic properties, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The dibromo substitution pattern of this compound makes it a suitable monomer for polycondensation reactions, such as the Sonogashira coupling, with di-alkyne co-monomers.
Conceptual Reaction Scheme:
Caption: Synthesis of a poly(aryleneethynylene) via Sonogashira polycondensation.
The fluorine atoms on the benzene ring can enhance the electron-accepting properties of the resulting polymer, which is a desirable characteristic for applications in organic electronics.
Precursor for Liquid Crystalline Materials
Fluorinated biphenyls and terphenyls are key components in many liquid crystal displays due to their favorable dielectric anisotropy and thermal stability. This compound can serve as a central core for the synthesis of such molecules through sequential Suzuki-Miyaura coupling reactions.
Conceptual Reaction Scheme:
Leveraging 1,5-Dibromo-2,3-difluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions
An Application Guide for Researchers
Introduction: The Strategic Value of 1,5-Dibromo-2,3-difluorobenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, fluorinated organic compounds are of paramount importance. The incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound has emerged as a highly versatile and strategic building block for the synthesis of complex, fluorinated biaryls and other functionalized aromatic systems.
This guide provides an in-depth exploration of the application of this compound in cornerstone palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural outlines to dissect the underlying principles governing reactivity and selectivity, offering field-proven protocols and insights to empower researchers in their synthetic endeavors.
The key to this substrate's utility lies in its unique substitution pattern. The two bromine atoms serve as versatile handles for sequential, and potentially regioselective, cross-coupling reactions.[3][4] The vicinal difluoro motif introduces strong electronic perturbations, which are crucial for tuning the reactivity of the C-Br bonds and imparting desirable characteristics to the final products. Understanding how to exploit this electronic differentiation is fundamental to achieving high-yield, selective transformations.
Pillar 1: The Mechanism and Regioselectivity of Cross-Coupling
At the heart of any palladium-catalyzed cross-coupling reaction is a catalytic cycle that generally involves three elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][5] For polyhalogenated substrates like this compound, the initial oxidative addition of the Pd(0) catalyst to a carbon-halogen bond is typically the turnover-limiting and selectivity-determining step.[3]
The choice of which C-Br bond reacts first is not random; it is governed by a combination of electronic and steric factors. The two fluorine atoms are strong electron-withdrawing groups, which generally increases the electrophilicity of the adjacent carbon atoms and lowers the energy barrier for oxidative addition.
In this compound, the C5-Br bond is flanked by a hydrogen atom and is ortho to a fluorine atom. The C1-Br bond is also ortho to a fluorine atom. However, subtle differences in the electronic environment dictate the selectivity. Computational and experimental studies on similar polyhalogenated arenes suggest that oxidative addition preferentially occurs at the C-Br bond that is most electronically deficient and/or sterically accessible.[3][4][6] For this specific molecule, the reaction often proceeds with selectivity, a factor that must be optimized for each specific coupling reaction through careful selection of catalysts, ligands, and conditions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Pillar 2: Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)–C(sp²) bonds, valued for its mild conditions and broad functional group tolerance.[5][7] When applied to this compound, it provides a powerful route to synthesize complex fluorinated biaryl and terphenyl compounds.[8][9]
Causality in Protocol Design
-
Catalyst/Ligand System: The choice of palladium source and phosphine ligand is critical. For challenging substrates, highly active catalysts are needed to ensure the rate of coupling outpaces potential side reactions like protodeboronation of the boronic acid partner.[10][11] Systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often superior as they promote the crucial reductive elimination step and stabilize the active Pd(0) species.[12]
-
Base Selection: The base activates the boronic acid for transmetalation. A common choice is K₃PO₄, which offers a good balance of reactivity and mildness, minimizing degradation of sensitive functional groups.[11][13] In some cases, stronger bases like Cs₂CO₃ may be required, but care must be taken, especially with ortho-fluorinated boronic acids which are prone to decomposition.[11]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is typical. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrate and catalyst.[12][13] Anhydrous conditions can also be employed with certain base and catalyst combinations.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | 1,4-Dioxane | 100 | 16 | 85-95 |
| 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 8 | 80-90 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 6 | 75-85 |
| Note: This table presents representative data compiled from various sources for structurally similar compounds and should serve as a starting point for optimization.[14] |
Experimental Protocol: Monofunctionalization via Suzuki Coupling
This protocol details a general procedure for the selective mono-arylation of this compound.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Reaction vessel (e.g., microwave vial or Schlenk tube), magnetic stir bar
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the anhydrous 1,4-dioxane. Bubble the inert gas through this solution for 10 minutes to degas.
-
Using a syringe, add the catalyst solution to the reaction vessel, followed by the degassed water.
-
Place the vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.
Pillar 3: Sonogashira Coupling for Alkynyl Arenes
The Sonogashira coupling reaction creates a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is indispensable for synthesizing conjugated systems found in organic electronics, as well as rigid linkers used in medicinal chemistry.[16] The reaction traditionally uses a palladium catalyst and a copper(I) co-catalyst, though copper-free methods are now common to avoid issues with alkyne homocoupling.[17][18]
Causality in Protocol Design
-
Catalyst System: The standard catalyst is often a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., PdCl₂(PPh₃)₂) with a copper(I) salt (CuI). The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[15]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HX acid formed during the reaction and to act as the solvent.[15][17]
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure complete dissolution of all reactants.
-
Atmosphere: Rigorous exclusion of oxygen is critical, as oxygen promotes the oxidative homocoupling (Glaser coupling) of the terminal alkyne, a common and often problematic side reaction.[16]
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free method, which mitigates the risk of alkyne homocoupling.
Materials:
-
1-Bromo-5-phenyl-2,3-difluorobenzene (mono-arylated product from Suzuki, 1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Diisopropylamine (DIPA), anhydrous and degassed (5 mL)
-
THF, anhydrous and degassed (5 mL)
-
Reaction vessel (Schlenk tube), magnetic stir bar
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add the starting aryl bromide and PdCl₂(PPh₃)₂.
-
Add the degassed THF and DIPA via syringe. Stir to dissolve.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and concentrate the mixture under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine salts, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Pillar 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling aryl halides with primary or secondary amines.[19][20] This reaction has largely replaced harsher classical methods and is fundamental in synthesizing the arylamine moieties prevalent in pharmaceuticals.[21][22]
Causality in Protocol Design
-
Catalyst/Ligand System: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig collections are designed to facilitate the difficult C-N reductive elimination step from the palladium center.[20][21] The choice of ligand is often substrate-specific.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[21] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used with more reactive substrates or highly active catalyst systems.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The choice can influence catalyst activity and solubility.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 12 | 85-95 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | ~80 |
| Note: This table presents representative data and conditions which may require optimization for this compound. |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox: To a reaction vial, add NaOtBu, Pd₂(dba)₃, and XPhos.
-
Add the this compound and a magnetic stir bar.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor for completion by LC-MS.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove insoluble palladium species, washing the pad with ethyl acetate.
-
Proceed with a standard aqueous workup (wash with water, brine), dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a powerful synthon whose full potential is unlocked through a rational application of modern cross-coupling chemistry. Success hinges on understanding the interplay between the substrate's electronic properties and the specific choice of catalyst, ligand, base, and solvent for each transformation. By treating these protocols not as fixed recipes but as validated starting points for optimization, researchers can efficiently construct novel and valuable fluorinated molecules for a wide array of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. thalesnano.com [thalesnano.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Advanced OLED Materials Using 1,5-Dibromo-2,3-difluorobenzene
Introduction: The Strategic Advantage of Fluorination in OLED Emitters
The relentless pursuit of enhanced efficiency, color purity, and operational stability in Organic Light-Emitting Diodes (OLEDs) has driven the exploration of novel molecular architectures. A key strategy in the design of next-generation emitter materials, particularly for achieving highly efficient blue emission and robust Thermally Activated Delayed Fluorescence (TADF), is the incorporation of fluorine atoms into the aromatic core. The strategic placement of fluorine on a central phenyl ring, as seen in the versatile building block 1,5-Dibromo-2,3-difluorobenzene, offers a powerful tool to modulate the electronic and photophysical properties of the final OLED material.
The strong electron-withdrawing nature of fluorine atoms profoundly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This modulation is critical for tuning the emission color and improving charge injection and transport balance within the OLED device. Furthermore, the introduction of fluorine can enhance the thermal and morphological stability of the material, leading to longer device lifetimes. The C-F bond's strength also contributes to the overall robustness of the molecule, a crucial factor for preventing degradation during device operation.
This application note provides a comprehensive guide for researchers and scientists on the synthesis of advanced OLED materials, including TADF emitters, utilizing this compound as a key precursor. We will delve into the mechanistic rationale behind common synthetic strategies, provide detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, and present a framework for the characterization and evaluation of the resulting materials.
Synthetic Strategies: Building High-Performance Emitters
The two bromine atoms on the this compound core serve as versatile handles for introducing a variety of functional groups through well-established cross-coupling methodologies. The most prevalent and effective of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the facile construction of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type architectures, which are fundamental to the design of many high-performance OLED emitters, including TADF materials.
I. Suzuki-Miyaura Coupling: Forging the π-Conjugated Backbone
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, enabling the connection of the 2,3-difluorophenylene core to various aromatic and heteroaromatic moieties. This is particularly useful for extending the π-conjugation of the molecule and for introducing specific hole- or electron-transporting units.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, typically in the form of Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency, with bulky, electron-rich phosphine ligands often being preferred for challenging couplings.
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid or ester for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield, and should be selected based on the specific substrates.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of a Carbazole-Substituted Derivative
This protocol details the synthesis of a model compound where two carbazole units are attached to the this compound core. Carbazole derivatives are widely used as hole-transporting and emissive materials in OLEDs.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), carbazole-9-boronic acid pinacol ester (2.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent and Base Addition: Add degassed toluene (20 mL) and a 2 M aqueous solution of K₂CO₃ (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the desired product.
II. Buchwald-Hartwig Amination: Introducing Donor Moieties for TADF Emitters
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the direct coupling of the 2,3-difluorophenylene core with various primary and secondary amines. This is the preferred method for synthesizing D-A-D type TADF emitters, where electron-donating amine moieties are attached to an electron-accepting core.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). The ligand is crucial for facilitating the reductive elimination step and preventing catalyst decomposition.[1]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and form the active palladium-amido complex.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are used to prevent side reactions and ensure good solubility of the reactants.
Experimental Protocol: Synthesis of a Donor-Acceptor-Donor TADF Emitter
This protocol outlines the synthesis of a potential TADF emitter by coupling this compound with a donor amine, such as 3,6-di-tert-butyl-9H-carbazole. The bulky tert-butyl groups enhance solubility and prevent intermolecular aggregation, which can quench emission.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 mmol), 3,6-di-tert-butyl-9H-carbazole (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (2.4 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (15 mL) to the Schlenk tube.
-
Reaction: Seal the tube and heat the mixture to 110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with dichloromethane (50 mL). Filter the mixture through a pad of Celite, washing with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Data Presentation: Properties of Synthesized Materials
The following tables summarize the expected photophysical and electroluminescent properties of representative OLED materials synthesized from this compound. These values are illustrative and can be influenced by the specific donor/acceptor moieties and the OLED device architecture.
Table 1: Photophysical Properties of Representative Emitters
| Compound ID | Synthetic Route | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (ΦPL) |
| Cz-DFB | Suzuki Coupling | ~340 | ~450 (Blue) | ~0.6-0.8 |
| TADF-DFB | Buchwald-Hartwig | ~380 | ~480 (Sky Blue) | ~0.7-0.9 |
Table 2: Electroluminescence Performance of Representative OLED Devices
| Emitter | Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |
| Cz-DFB | CBP | 5-7 | >5,000 | (0.15, 0.18) |
| TADF-DFB | mCP | 15-20 | >10,000 | (0.18, 0.35) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of OLED materials from this compound.
General workflow for OLED material synthesis and evaluation.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the synthesis of advanced OLED materials. The strategic incorporation of the 2,3-difluorophenylene core allows for precise tuning of the electronic properties, leading to materials with improved performance characteristics. The palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for constructing a diverse range of emitter molecules, including those exhibiting TADF.
The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel OLED materials based on this promising precursor. Future work in this area could focus on the development of new donor and acceptor moieties to further enhance the performance of blue and deep-blue TADF emitters, as well as the exploration of these materials in solution-processed OLEDs for low-cost manufacturing. The continued investigation of structure-property relationships in this class of materials will undoubtedly pave the way for the next generation of highly efficient and stable OLED displays and lighting.
References
Application Notes: 1,5-Dibromo-2,3-difluorobenzene as a Strategic Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of Fluorination and Difunctional Scaffolds
In contemporary medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa.[1][2][3][4] Consequently, organofluorine compounds are integral to a vast array of modern therapeutics.
Among the array of fluorinated synthons, 1,5-dibromo-2,3-difluorobenzene stands out as a particularly versatile and strategic building block. Its key attributes include:
-
Orthogonal Reactivity: The two bromine atoms serve as reactive handles for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.[5][6] This allows for the controlled and stepwise construction of complex molecular architectures.
-
Embedded Fluorine Motif: The vicinal difluoro substitution on the benzene ring provides a pre-installed, electron-withdrawing element that can modulate the electronic properties of the scaffold and the final active pharmaceutical ingredient (API). This motif is crucial for fine-tuning ligand-receptor interactions and improving pharmacokinetic profiles.
-
Structural Rigidity and Conformational Influence: The 2,3-difluoro pattern can enforce a specific torsional angle on appended functionalities, which can be critical for optimizing binding to the ATP pocket of protein kinases.
This guide details the application of this compound as a core scaffold in the synthesis of a potent kinase inhibitor, leveraging its unique reactivity and embedded fluorination to construct a complex, biologically active molecule.
Core Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The pyrazolo[3,4-d]pyrimidine scaffold is a well-validated "privileged structure" in kinase inhibitor design, acting as an ATP-competitive hinge-binding motif.[2]
Here, we outline a synthetic strategy for a hypothetical, yet representative, kinase inhibitor, GNI-345 , which features a 2,3-difluorophenyl moiety derived from this compound. The synthetic workflow is designed to highlight the sequential functionalization of the dibromo scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for Suzuki coupling with 1,5-Dibromo-2,3-difluorobenzene
An Application Note and Protocol for the Suzuki Coupling of 1,5-Dibromo-2,3-difluorobenzene
Introduction: Synthesizing Complex Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide.[2]
This guide focuses on a particularly valuable building block: this compound. The unique substitution pattern of this molecule—two bromine atoms for sequential coupling and a difluorinated core—makes it a highly sought-after precursor for complex biaryls and conjugated polymers.[5] The fluorine atoms can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the final compounds, making them attractive for drug development and materials science applications. This document provides a detailed experimental protocol, mechanistic insights, and practical troubleshooting advice for researchers employing this compound in Suzuki coupling reactions.
The Engine of C-C Bond Formation: The Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined palladium-based catalytic cycle.[6][7][8] This cycle is a sequence of three fundamental steps that seamlessly transform the starting materials into the desired product while regenerating the active catalyst.
-
Oxidative Addition : The cycle commences with the insertion of a low-valent palladium(0) complex into the carbon-bromine bond of the this compound. This step, which oxidizes the palladium to a high-valent palladium(II) species, is often the rate-determining step of the entire process.[1][2][7] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[1]
-
Transmetalation : In this key step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the ligand exchange on the palladium center.[9][10]
-
Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center.[6][7] This forms the new carbon-carbon bond of the biaryl product and simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.
Detailed Experimental Protocol: Mono-Arylation
This protocol details the selective mono-coupling of an arylboronic acid to this compound. Controlling the stoichiometry is key to achieving high selectivity for the mono-substituted product over the di-substituted byproduct.
Materials and Reagents
-
This compound (≥98%)
-
Arylboronic acid (e.g., Phenylboronic acid) (≥97%)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane or Toluene, anhydrous
-
Deionized Water
-
Ethyl acetate, reagent grade
-
Hexanes, reagent grade
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (high purity)
Equipment
-
Round-bottom flask or reaction tube suitable for heating
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas manifold (Schlenk line)
-
Syringes and needles
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Table 1: Reagent Quantities for a 1.0 mmol Scale Reaction
| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| This compound | 271.88 | 1.0 | 272 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 1.1 | 134 mg | 1.1 |
| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg | 0.02 |
| SPhos | 410.47 | 0.04 | 16.4 mg | 0.04 |
| K₂CO₃ | 138.21 | 2.0 | 276 mg | 2.0 |
| 1,4-Dioxane | - | - | 8 mL | - |
| Water | - | - | 2 mL | - |
Step-by-Step Procedure
-
Inert Atmosphere Setup : A 25 mL round-bottom flask containing a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a stream of argon or nitrogen.[6]
-
Reagent Addition : To the flask, add this compound (272 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), potassium carbonate (276 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Atmosphere Purge : The flask is evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.[10]
-
Solvent Addition : Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The water should be degassed beforehand by sparging with argon for 15-20 minutes.
-
Reaction Execution : The reaction mixture is heated to 90-100 °C in an oil bath and stirred vigorously for 12-16 hours.[6][10]
-
Monitoring : The reaction progress can be monitored by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) or by taking small aliquots for GC-MS analysis.[10][11]
-
Work-up :
-
Once the starting material is consumed, the flask is removed from the heat and allowed to cool to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and water (20 mL).
-
The layers are separated in a separatory funnel, and the aqueous layer is extracted twice more with ethyl acetate (2 x 15 mL).[12]
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.[12]
-
-
Purification : The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate to elute the product.
Optimizing for Success: Key Experimental Variables
The success of a Suzuki coupling, especially with a di-halogenated substrate, hinges on the careful selection of several components.
-
Catalyst and Ligand Selection : While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(II) precatalyst like Pd(OAc)₂ combined with a phosphine ligand.[9] Bulky, electron-rich phosphine ligands, such as SPhos and other dialkylbiaryl phosphines, are highly effective as they promote the crucial oxidative addition step and facilitate reductive elimination.[13][14][15] For challenging couplings, screening a variety of ligands is often beneficial.[16]
-
The Role of the Base : The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[10] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a reliable choice, while stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate the reaction, particularly with less reactive substrates.[10] The choice of base must be compatible with any sensitive functional groups on the substrates.
-
Solvent Systems : A biphasic solvent system, typically an organic solvent like dioxane, THF, or toluene mixed with water, is frequently used.[1][6] This system effectively dissolves both the organic substrates and the inorganic base, facilitating interaction between all components.[1][17]
-
Controlling Selectivity : For dihaloarenes like this compound, achieving selective mono-arylation requires careful control over stoichiometry. Using a slight excess (1.05-1.2 equivalents) of the boronic acid typically favors the mono-substituted product. To achieve di-substitution, at least 2.2 equivalents of the boronic acid and a longer reaction time are generally required. The choice of catalyst and ligand can also influence the selectivity between mono- and di-functionalization.[18][19]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient degassing (oxygen present).2. Inactive catalyst or ligand.3. Incorrect base or solvent choice.4. Low reaction temperature. | 1. Ensure the reaction mixture and solvents are thoroughly degassed.2. Use fresh, high-purity catalyst and ligand.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.4. Increase the reaction temperature modestly (e.g., to 110 °C). |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules.[13] | Improve inert gas technique; ensure all reagents and solvents are properly degassed before heating. |
| Protodeborylation (Boronic acid replaced by -H) | 1. Boronic acid instability, especially at high temperatures.2. Presence of excess water or prolonged reaction times. | 1. Use the boronic acid as soon as possible after purchase/synthesis.2. Consider using a more stable boronic ester (e.g., a pinacol ester).3. Minimize reaction time once the starting material is consumed. |
| Formation of Di-substituted Product | 1. Equivalents of boronic acid are too high.2. High catalyst loading or highly active catalyst system. | 1. Reduce the equivalents of boronic acid to 1.05-1.1.2. Stop the reaction as soon as the starting material is consumed to minimize the second coupling. |
| Difficult Product Isolation | The product is more polar/hydrophilic than expected, leading to poor extraction or co-elution during chromatography. | For hydrophilic products, consider skipping the aqueous work-up. Filter the cooled reaction mixture through a pad of Celite to remove the palladium catalyst, evaporate the solvent, and load the crude material directly onto the silica gel column.[20] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. youtube.com [youtube.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Formation of Grignard Reagents from 1,5-Dibromo-2,3-difluorobenzene
Abstract
The synthesis of Grignard reagents from polyhalogenated and electron-deficient aromatic systems is a nuanced yet powerful tool in modern organic synthesis. This guide provides a comprehensive technical overview and detailed protocols for the formation of Grignard reagents from 1,5-Dibromo-2,3-difluorobenzene. We will explore the strategic considerations for achieving selective mono-magnesiation versus di-magnesiation, the influence of the difluoro-substitution pattern on reactivity, and field-proven methods to ensure robust and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the construction of complex molecular architectures.
Introduction: The Challenge and Opportunity of this compound
This compound is a valuable starting material in medicinal chemistry and materials science, offering multiple points for synthetic elaboration. The formation of a Grignard reagent from this substrate opens a gateway to a diverse array of functionalized difluorophenyl compounds through reactions with various electrophiles. However, the presence of two bromine atoms and the strong electron-withdrawing nature of the adjacent fluorine atoms present significant synthetic hurdles.
The primary challenges include:
-
Selectivity: Controlling the reaction to favor the formation of the mono-Grignard reagent over the di-Grignard species.
-
Reactivity: The electron-deficient nature of the aromatic ring can render the carbon-bromine bonds less susceptible to oxidative addition by magnesium.
-
Side Reactions: The potential for Wurtz-type coupling and other undesired side reactions can diminish the yield of the desired Grignard reagent.
This guide will provide the necessary insights and protocols to navigate these challenges effectively.
Mechanistic Insights: Understanding the Reactivity Landscape
The formation of a Grignard reagent is an oxidative addition of magnesium to a carbon-halogen bond. In this compound, the two bromine atoms are in electronically distinct environments. The bromine at the C1 position is flanked by two fluorine atoms, while the bromine at the C5 position is adjacent to a fluorine atom and a hydrogen atom. This asymmetry is the key to achieving selective mono-Grignard formation.
The strong inductive effect of the ortho-difluoro substitution deactivates the adjacent C1-Br bond towards oxidative addition. Conversely, the C5-Br bond is comparatively more reactive. This difference in reactivity can be exploited to favor the formation of (5-bromo-2,3-difluorophenyl)magnesium bromide.
Figure 1. Selective formation of mono-Grignard reagent under kinetic control.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | |
| Magnesium turnings | High purity, for Grignard synthesis | Sigma-Aldrich | Must be fresh and free of oxide layer. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Sigma-Aldrich | Use from a freshly opened bottle or freshly distilled from sodium/benzophenone.[1] |
| Iodine | Reagent grade | Fisher Scientific | For activation of magnesium. |
| 1,2-Dibromoethane | Anhydrous, >99% | Acros Organics | Alternative for magnesium activation. |
| Saturated aqueous ammonium chloride | Reagent grade | VWR | For quenching the reaction. |
| Anhydrous diethyl ether | >99% | Fisher Scientific | For extraction. |
| Anhydrous sodium sulfate | Reagent grade | VWR | For drying organic layers. |
Protocol for Selective Mono-Grignard Formation
This protocol is designed to favor the formation of the mono-Grignard reagent at the more reactive C5 position.
1. Rigorous Preparation of Apparatus and Reagents:
-
All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be oven-dried at 150 °C for at least 4 hours and assembled hot under a stream of dry argon or nitrogen.
-
Magnesium turnings (1.1 equivalents) should be placed in the reaction flask and gently flame-dried under vacuum, then cooled under an inert atmosphere. This step is critical for removing any passivating magnesium oxide layer.
2. Magnesium Activation:
-
Add a small crystal of iodine to the magnesium turnings in the flask.
-
Add a minimal amount of anhydrous THF to just cover the magnesium.
-
Gently warm the flask with a heat gun until the brown color of the iodine disappears, indicating the activation of the magnesium surface. Alternatively, a few drops of 1,2-dibromoethane can be used.
3. Grignard Reaction Initiation and Execution:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approximately 5-10%) of the dibromide solution to the activated magnesium suspension.
-
The reaction should initiate spontaneously, evidenced by gentle refluxing of the solvent and a cloudy appearance. If initiation is sluggish, gentle warming may be applied.
-
Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be carefully controlled to prevent a runaway reaction and to minimize the formation of the di-Grignard reagent.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion to the mono-Grignard reagent.
4. Quenching and Work-up (for analysis or subsequent reaction):
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Figure 2. Experimental workflow for the synthesis of the mono-Grignard reagent.
Considerations for Di-Grignard Formation
To favor the formation of the di-Grignard reagent, the following modifications to the protocol should be considered:
-
Stoichiometry: Use at least 2.2 equivalents of magnesium turnings.
-
Reaction Time and Temperature: A longer reaction time and potentially higher temperatures (refluxing in THF) may be required to drive the reaction to completion at both bromine sites.
-
Monitoring: Careful monitoring by quenching aliquots and analyzing via GC-MS is crucial to determine the ratio of mono- to di-Grignard reagent.
Alternative Strategies: Halogen-Magnesium Exchange
For substrates that are particularly unreactive or prone to side reactions under classical Grignard conditions, a halogen-magnesium exchange reaction can be a powerful alternative. This method involves the use of a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (forming a "Turbo-Grignard" reagent).
This approach offers several advantages:
-
Milder Conditions: The exchange can often be performed at lower temperatures, minimizing side reactions.
-
Functional Group Tolerance: This method can be more tolerant of other functional groups on the aromatic ring.
-
Regioselectivity: In some cases, the exchange can offer higher regioselectivity.
Troubleshooting and Best Practices
| Issue | Probable Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface due to oxide layer; wet solvent or glassware. | Re-activate magnesium with fresh iodine or 1,2-dibromoethane. Ensure all components are scrupulously dry. A sonicator bath can also be used to aid initiation. |
| Low yield of Grignard reagent | Incomplete reaction; quenching by moisture or atmospheric oxygen. | Increase reaction time. Ensure a robust inert atmosphere is maintained throughout the reaction. Use freshly dried, high-quality THF. |
| Formation of di-Grignard | Addition of aryl halide is too fast; reaction temperature is too high. | Slow the rate of addition of the this compound solution. Maintain a gentle reflux and avoid excessive heating. |
| Wurtz coupling byproducts | High local concentration of the aryl halide. | Ensure slow, dropwise addition of the aryl halide solution to the vigorously stirred magnesium suspension. |
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen).
-
Anhydrous ethereal solvents such as THF and diethyl ether are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.
-
The reaction is exothermic and can become vigorous. Ensure adequate cooling is available and that the addition of reagents is well-controlled.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Conclusion
The successful formation of a Grignard reagent from this compound is a readily achievable yet technique-sensitive transformation. By carefully controlling the reaction stoichiometry, temperature, and addition rates, selective mono-magnesiation can be favored. For more challenging applications, halogen-magnesium exchange presents a viable and often superior alternative. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently utilize this important synthetic intermediate in their research and development endeavors.
References
The Untapped Potential of 1,5-Dibromo-2,3-difluorobenzene: A Synthetic Chemist's Guide to Novel Agrochemical Scaffolds
Introduction: Beyond the Familiar Fluorinated Building Blocks
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, the strategic incorporation of fluorine continues to be a cornerstone of modern molecular design.[1][2][3][4] Fluorinated aromatic compounds, in particular, serve as privileged synthons, lending advantageous properties such as increased metabolic stability, enhanced binding affinity, and favorable lipophilicity to the final active ingredient. While the agrochemical industry has heavily relied on a well-established portfolio of fluorinated building blocks, a vast chemical space remains underexplored. This application note delves into the prospective utility of a lesser-known, yet potentially powerful, building block: 1,5-dibromo-2,3-difluorobenzene .
Currently, a survey of the scientific and patent literature reveals a conspicuous absence of this compound in reported agrochemical synthetic routes. Its isomers, such as 1-bromo-3,5-difluorobenzene and various difluoroanilines, have found utility in the synthesis of herbicides and fungicides.[5][6] This guide, therefore, adopts a forward-looking perspective. It is designed for researchers, synthetic chemists, and drug development professionals who are keen to innovate beyond the conventional. By examining the inherent reactivity of this compound and drawing logical parallels with the chemistry of its better-known relatives, we will outline a series of potential applications and provide detailed, exploratory protocols to unlock its synthetic potential. This document serves as a roadmap for pioneering new synthetic pathways and ultimately, for discovering the next generation of fluorinated agrochemicals.
Predicted Reactivity and Strategic Synthetic Potential
The synthetic versatility of this compound stems from the distinct reactivity of its substituents. The two bromine atoms serve as handles for a wide array of transformations, primarily metal-mediated cross-coupling and metal-halogen exchange reactions. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the aromatic ring, acidifying the ring protons and activating the C-Br bonds towards certain transformations.
Key Potential Transformations:
-
Selective Monolithiation/Grignard Formation: The bromine at the 5-position is flanked by a hydrogen and a fluorine, while the bromine at the 1-position is flanked by two fluorine atoms. This electronic differentiation may allow for selective metal-halogen exchange at the 5-position under carefully controlled conditions (e.g., using n-BuLi or i-PrMgCl at low temperatures). The resulting organometallic species can then be intercepted by various electrophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Both bromine atoms are amenable to a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. Sequential couplings, leveraging potential differences in reactivity or employing controlled stoichiometry, could enable the stepwise introduction of different functionalities.
-
Nucleophilic Aromatic Substitution (SNAr): While the C-F bonds are generally strong, the electron-withdrawing bromine atoms and the adjacent fluorine atom can activate the ring towards high-temperature/high-pressure SNAr reactions with potent nucleophiles like alkoxides or amines.
Hypothetical Applications in the Synthesis of Novel Agrochemical Analogs
To illustrate the potential of this compound, we propose several hypothetical synthetic routes to novel analogs of established agrochemical classes. These pathways are designed to be chemically plausible and serve as a starting point for experimental investigation.
Synthesis of Novel PPO-Inhibiting Herbicide Scaffolds
Protoporphyrinogen oxidase (PPO) inhibitors are a major class of herbicides. Many commercial PPO inhibitors feature a substituted phenyl ring. Here, we propose a route to a novel trifluoromethylated pyrazole derivative, a scaffold with potential herbicidal activity.
Caption: Hypothetical synthesis of a novel PPO-inhibitor scaffold.
Access to Difluorinated Phenylpyrazole Fungicide Cores
Phenylpyrazole fungicides, such as Fipronil, are potent insecticides and have inspired the development of related fungicides. This proposed pathway utilizes a sequential cross-coupling strategy to construct a difluorinated phenylpyrazole core structure.
Caption: Proposed route to novel phenylpyrazole fungicide analogs.
Exploratory Synthetic Protocols
The following protocols are presented as starting points for the experimental exploration of this compound's reactivity. Standard laboratory safety precautions should be strictly followed.
Protocol 1: Selective Monolithiation and Iodination
Objective: To achieve selective metal-halogen exchange at the less sterically hindered and electronically favorable 5-position, followed by quenching with iodine.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To perform a Suzuki-Miyaura cross-coupling reaction, demonstrating the utility of the C-Br bonds for C-C bond formation.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.1 eq for mono-coupling or 2.2 eq for di-coupling), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Add K₃PO₄ (3.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (e.g., 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary and Future Outlook
The true potential of this compound will be realized through systematic experimental investigation. The proposed pathways and protocols provide a solid foundation for such studies.
| Hypothetical Target Class | Key Precursor | Key Transformation | Potential Utility |
| PPO-Inhibiting Herbicides | 5-Ethynyl-2,3-difluoro-1-(trifluoromethyl)benzene | Sonogashira Coupling & Pyrazole Formation | Novel herbicidal scaffolds |
| Phenylpyrazole Fungicides | 5-(1H-Pyrazol-4-yl)-1-(4-chlorophenyl)-2,3-difluorobenzene | Sequential Suzuki Coupling | New fungicide analogs |
Future Directions:
-
Elucidation of Regioselectivity: A critical first step will be to experimentally determine the regioselectivity of monolithiation and mono-cross-coupling reactions.
-
Optimization of Reaction Conditions: The provided protocols are general; optimization of catalysts, ligands, bases, and solvents will be necessary for specific substrates.
-
Exploration of Other Transformations: The synthetic potential of this compound is not limited to the reactions described here. Buchwald-Hartwig amination, Stille coupling, and nucleophilic aromatic substitution reactions should also be investigated.
By embracing the challenge of exploring this underutilized building block, the agrochemical research community can unlock new avenues for the discovery of innovative and effective crop protection solutions. The synthetic routes outlined in this guide are not merely theoretical exercises; they are a call to action for chemists to expand the toolkit of fluorinated synthons and to push the boundaries of agrochemical design.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 6. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Lithiation of 1,5-Dibromo-2,3-difluorobenzene for Advanced Synthesis
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the selective monolithiation of 1,5-Dibromo-2,3-difluorobenzene. The protocol outlines a robust method for generating the highly valuable 5-Bromo-2,3-difluorophenyllithium intermediate, a critical precursor for the synthesis of complex fluoroaromatic compounds.
Introduction and Strategic Importance
Polyhalogenated and fluorinated aromatic compounds are cornerstone building blocks in modern medicinal chemistry and materials science. The title compound, this compound, offers multiple reaction sites, making its selective functionalization a significant synthetic challenge. Mastering the regioselective lithiation of this substrate unlocks a direct pathway to novel molecular architectures.
The primary challenge lies in differentiating between the two bromine atoms and the two acidic protons positioned between the fluorine atoms. The strategy described herein leverages the principles of lithium-halogen exchange, which is kinetically favored over deprotonation under specific conditions, to achieve precise and high-yielding monolithiation at one of the C-Br bonds.
Mechanistic Rationale and Control of Regioselectivity
The success of this protocol hinges on a nuanced understanding of competing reaction pathways: lithium-halogen exchange and directed ortho-metalation (DoM).
2.1. The Dominance of Lithium-Halogen Exchange
Lithium-halogen exchange is an equilibrium process whose rate is highly dependent on the halogen, following the general trend: I > Br > Cl.[1] The reaction with fluorine is generally not observed.[2] For this compound, the C-Br bonds are the primary sites for reaction with strong organolithium reagents like n-butyllithium (n-BuLi).
The mechanism can proceed through two proposed pathways: a nucleophilic pathway involving a reversible "ate-complex" intermediate, or a single-electron transfer (SET) pathway generating radical species.[1] Regardless of the precise mechanism, the kinetic facility of the lithium-bromine exchange makes it the overwhelmingly favored pathway when using alkyllithium reagents at low temperatures.[3]
2.2. The Role of Fluorine Substituents
The two fluorine atoms exert a powerful inductive electron-withdrawing effect, increasing the acidity of the C4 proton located between them. This makes the molecule susceptible to directed ortho-metalation (DoM), a process where a heteroatom directs a lithiating agent to deprotonate an adjacent C-H bond.[4][5]
2.3. Causality of Reagent Selection: n-BuLi vs. LDA
-
n-Butyllithium (n-BuLi): This reagent is a potent nucleophile and a strong base. However, in the context of aryl halides, its rate of halogen-metal exchange with bromides is significantly faster than its rate of deprotonation of even activated aromatic C-H bonds.[2] This kinetic differentiation is the key to the success of this protocol.
-
Lithium Diisopropylamide (LDA): This is a strong, sterically hindered, non-nucleophilic base. Its primary function is deprotonation.[5][6] If LDA were used on this compound, it would almost certainly deprotonate the acidic C4 proton, leading to the undesired regioisomer.
Therefore, the deliberate choice of n-BuLi is a causal decision to exploit a kinetic window where lithium-bromine exchange outcompetes C-H deprotonation.
Experimental Protocol: Selective Monolithiation and In-Situ Trapping
This protocol describes the generation of 5-Bromo-2,3-difluorophenyllithium and its subsequent trapping with an electrophile, using trimethyl borate as an example to form 5-bromo-2,3-difluorophenylboronic acid.
Safety Precautions: n-Butyllithium is a pyrophoric reagent that reacts violently with water and protic solvents.[7] All operations must be conducted by trained personnel under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.[8]
Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Kinetically favors rapid Li-Br exchange over C-H deprotonation.[2] |
| Equivalents | 1.0 - 1.1 eq. | Ensures complete consumption of starting material without promoting dilithiation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Excellent solvent for organolithiums; aids in deaggregation.[9][10] |
| Temperature | -78 °C | Critical to prevent side reactions, including reaction with THF and benzyne formation.[7][8] |
| Addition Mode | Slow, dropwise addition | Controls the exothermic reaction and avoids localized excess of n-BuLi. |
| Reaction Time | 30 - 60 minutes | Sufficient for complete formation of the aryllithium intermediate. |
Step-by-Step Methodology
Reagents & Materials:
-
This compound
-
n-Butyllithium (e.g., 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (or other desired electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask, previously flame-dried under vacuum and cooled under argon, equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon inlet.
-
Substrate Preparation: To the flask, add this compound (1.0 eq.). Using a cannula or syringe, transfer anhydrous THF to dissolve the substrate completely.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 15-20 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition.[8] A slight color change (e.g., to pale yellow) may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 45 minutes to ensure the complete formation of the aryllithium species.
-
Electrophilic Quench (Example: Borylation): In a separate flame-dried flask, prepare a solution of trimethyl borate (1.2 eq.) in anhydrous THF and cool it to -78 °C. Transfer the freshly prepared aryllithium solution to the cold trimethyl borate solution via a pre-cooled cannula.
-
Warming: After the transfer is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Work-up: Cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the selective lithiation of this compound.
Troubleshooting and Key Insights
-
Low Yield: Invariably linked to moisture in the reaction or inaccurate titration of the n-BuLi solution. Always use freshly distilled solvents and recently titrated n-BuLi.
-
Formation of Dilithiated Species: This occurs if the temperature rises significantly or if n-BuLi is added too quickly, creating localized high concentrations. Slow, controlled addition at -78 °C is paramount.
-
Protonated Starting Material in Product: Indicates either an incomplete reaction (insufficient n-BuLi or time) or quenching of the aryllithium by a proton source (moisture) before the electrophile can react.
-
Solvent Reactivity: At temperatures above -60 °C, n-BuLi can begin to deprotonate THF, consuming the reagent and generating side products.[7][10] Strict temperature control is non-negotiable.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. people.uniurb.it [people.uniurb.it]
The Use of 1,5-Dibromo-2,3-difluorobenzene in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Advanced Polymers
The incorporation of fluorine atoms into polymer backbones profoundly alters their physicochemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique optoelectronic characteristics. 1,5-Dibromo-2,3-difluorobenzene emerges as a valuable monomer in this context, offering a strategic combination of reactive bromine sites for polymerization and the modulating effects of vicinal fluorine atoms on the resulting polymer's electronic structure and conformation. The C-F bonds, being strong and polarized, can influence intramolecular and intermolecular interactions, leading to polymers with tailored functionalities for advanced applications.
This document provides a detailed guide for the use of this compound in the synthesis of novel fluorine-containing polymers. It is intended for researchers in materials science and polymer chemistry, providing both the theoretical underpinnings and practical protocols for the synthesis of poly(2,3-difluoro-p-phenylene)s and related copolymers.
Core Concepts: Polymerization of Dihalogenated Aromatic Monomers
The presence of two bromine atoms on the this compound monomer allows for its participation in various cross-coupling polymerization reactions. The primary methods for the polymerization of such dihaloaromatic compounds are transition-metal-catalyzed polycondensations, most notably Suzuki and Yamamoto coupling reactions.
Suzuki Polycondensation
Suzuki polycondensation is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely used in the synthesis of conjugated polymers.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species with an organohalide.[2] In the context of this compound, it can be copolymerized with a variety of aromatic diboronic acids or diboronic esters to yield alternating copolymers with precisely controlled structures and properties.
Yamamoto Polycondensation
Yamamoto polycondensation is another key method for the synthesis of poly(arylene)s. It involves the dehalogenative coupling of dihaloaromatic compounds, promoted by a nickel(0) complex, which is typically generated in situ from a nickel(II) salt.[3] This method is particularly useful for the homopolymerization of dihaloaromatic monomers to produce poly(p-phenylene)s and their derivatives.
Application Highlight: Fluorinated Poly(p-phenylene)s for Organic Electronics
Polymers derived from this compound, such as poly(2,3-difluoro-p-phenylene), are of significant interest for applications in organic electronics. The introduction of fluorine atoms into the poly(p-phenylene) backbone can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4] The fluorine substitution can also enhance the polymer's solubility and stability, facilitating device fabrication and improving operational lifetime.
Experimental Protocols
Protocol 1: Synthesis of Poly(2,3-difluoro-p-phenylene) via Yamamoto Polycondensation
This protocol describes a general procedure for the homopolymerization of this compound using a nickel-catalyzed Yamamoto coupling reaction.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer and Reagent Preparation: Ensure this compound is purified prior to use (e.g., by recrystallization or sublimation). Dry all solvents and reagents thoroughly.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Catalyst Preparation: In a separate Schlenk flask, add Ni(COD)₂ (1.2 eq) and 2,2'-bipyridyl (1.2 eq). Add anhydrous DMF and stir at 60 °C for 30 minutes to form the active Ni(0) complex.
-
Polymerization: Transfer the monomer solution to the catalyst mixture via cannula. Heat the reaction mixture to 80 °C and stir for 48 hours. The formation of a precipitate may be observed as the polymer grows.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a stirred solution of methanol/concentrated HCl (10:1 v/v) to precipitate the polymer.
-
Filter the crude polymer and wash thoroughly with methanol, then with a warm aqueous EDTA solution to remove any residual nickel catalyst, and finally with deionized water.
-
The polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., chloroform or tetrahydrofuran) to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum at 60 °C overnight.
-
Diagram of Yamamoto Polycondensation Workflow:
Caption: Workflow for Yamamoto Polycondensation.
Protocol 2: Synthesis of an Alternating Copolymer via Suzuki Polycondensation
This protocol outlines a general procedure for the copolymerization of this compound with an aromatic diboronic acid ester.
Materials:
-
This compound
-
Aromatic diboronic acid pinacol ester (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)
-
Toluene, anhydrous
-
Degassed deionized water
-
Aliquat 336 (phase transfer catalyst, optional)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer and Reagent Preparation: Ensure all monomers and reagents are pure and dry. Degas all solvents prior to use.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the aromatic diboronic acid pinacol ester (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and the base (K₂CO₃, 3-4 eq or CsF, 3-4 eq). If using a biphasic system, add Aliquat 336.
-
Solvent Addition: Add anhydrous toluene and a minimal amount of degassed deionized water (if using K₂CO₃).
-
Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours under an inert atmosphere.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of methanol to precipitate the copolymer.
-
Filter the crude polymer and wash with methanol and water.
-
Dissolve the polymer in a suitable solvent (e.g., chloroform or THF) and re-precipitate into methanol. Repeat this process twice.
-
The polymer can be further purified by column chromatography or preparative gel permeation chromatography (GPC).
-
Dry the purified copolymer under vacuum at 60 °C overnight.
-
Diagram of Suzuki Polycondensation Workflow:
Caption: Workflow for Suzuki Polycondensation.
Characterization of the Resulting Polymers
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.
| Property | Analytical Technique | Expected Information |
| Chemical Structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR Spectroscopy | Confirmation of the polymer repeat unit structure and end groups. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermal Properties | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Decomposition temperature, glass transition temperature (Tg), and melting temperature (Tm). |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | Absorption and emission spectra, optical bandgap. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical bandgap. |
Conclusion
This compound is a promising monomer for the synthesis of novel fluorine-containing polymers with potential applications in high-performance materials and organic electronics. The protocols provided herein, based on established Yamamoto and Suzuki polycondensation methods, offer a solid foundation for the exploration of new polymeric structures derived from this versatile building block. Careful optimization of reaction conditions and thorough characterization of the resulting polymers will be crucial for unlocking their full potential.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,5-Dibromo-2,3-difluorobenzene
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are working with 1,5-Dibromo-2,3-difluorobenzene (CAS No. 811713-09-4). The following sections provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format. The solutions are based on established principles of separation science for halogenated aromatic compounds.
Issue 1: Poor Separation of Isomers During Column Chromatography
Question: I am performing flash column chromatography on silica gel, but my final product is still contaminated with a positional isomer. The spots on the TLC plate are very close together. How can I improve the separation?
Answer:
Separating positional isomers of halogenated benzenes is a common and significant challenge due to their similar polarities. Several factors can be optimized to enhance resolution.
Causality: The separation on a silica gel stationary phase is primarily driven by differences in polarity. Positional isomers often have very similar polarities, leading to nearly identical retention factors (Rƒ) and co-elution. The subtle differences in dipole moments among isomers are key to achieving separation.
Step-by-Step Solutions:
-
Optimize the Mobile Phase:
-
Reduce Solvent Polarity: Your primary strategy should be to use a very non-polar mobile phase. Start with pure n-hexane. If the compound does not move from the baseline on the TLC plate, gradually increase the polarity by adding a co-solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in very small increments (e.g., 0.5-1% at a time). The goal is to achieve an Rƒ value of approximately 0.2-0.3 for your target compound, which often maximizes the separation between closely eluting spots.
-
Try Alternative Solvents: Sometimes, changing the nature of the polar co-solvent can affect selectivity. Instead of an ethyl acetate/hexane system, consider a toluene/hexane or DCM/hexane system. These solvents interact differently with the solutes and the stationary phase, which can alter the elution order or improve separation.
-
-
Modify the Stationary Phase:
-
Switch to Alumina: If silica gel (which is slightly acidic) fails to provide adequate separation, consider using neutral or basic alumina. The different surface chemistry of alumina can alter the retention characteristics of your compound and its impurities.
-
Use a Longer Column: Resolution increases with the length of the column. Doubling the column length can significantly improve the separation of closely eluting compounds, provided you have enough stationary phase. A general rule is to use a 20:1 to 50:1 ratio by weight of silica gel to your crude sample.
-
-
Improve Your Technique:
-
Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method applies the sample to the column in a very narrow band, which is critical for resolving compounds with similar Rƒ values.
-
Slow Elution: For difficult separations, run the column more slowly. If using flash chromatography, reduce the air pressure. For gravity columns, use a stopcock to slow the drip rate. Increased contact time between the mixture and the stationary phase can improve the separation equilibrium.
-
Issue 2: The Compound is "Oiling Out" During Recrystallization
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's causing this and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point or when the solution becomes supersaturated too quickly for crystals to nucleate and grow. This is common with low-melting point solids or when the chosen solvent is not ideal.
Causality: The solubility of a compound is a function of temperature. If the solution is cooled below the saturation point but remains above the compound's melting point, it will separate as a liquid (an oil). This can also be caused by impurities that depress the melting point of the mixture.
Step-by-Step Solutions:
-
Modify the Cooling Process:
-
Cool Slowly: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of well-ordered crystals rather than an amorphous oil.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
Re-evaluate Your Solvent System:
-
Use a Lower-Boiling Solvent: If your compound is oiling out, the boiling point of your solvent might be too high. Try a solvent with a lower boiling point.
-
Technical Support Center: Synthesis of 1,5-Dibromo-2,3-difluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of halogenated aromatic compounds. This guide is specifically designed for researchers, chemists, and drug development professionals working on the synthesis of 1,5-Dibromo-2,3-difluorobenzene. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the fluorine atoms and the two bromine atoms that serve as versatile reactive handles for cross-coupling reactions.[1][2] However, its synthesis is not trivial. The primary challenge lies in controlling the regioselectivity of the bromination steps due to the directing effects of the fluorine substituents on the benzene ring. This guide will address the common hurdles and provide solutions based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and related compounds.
Q1: I am attempting a direct bromination of 1,2-difluorobenzene, but my yield of the 1,5-dibromo isomer is very low, and I get a complex mixture of products. Why is this happening?
This is a common and expected outcome. The two fluorine atoms on the 1,2-difluorobenzene ring are deactivating but ortho-, para-directing. During electrophilic aromatic substitution (such as bromination), the first bromine atom will preferentially add to the 4-position. The second bromination is then directed by all three substituents, leading to a mixture of isomers, including the desired 1,5-dibromo product, but also other isomers and potentially over-brominated products.
Q2: How can I improve the yield of the desired this compound isomer during direct bromination?
While challenging, you can optimize the reaction to favor the desired product:
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., Br₂, N-bromosuccinimide). A slight excess may be needed to drive the reaction, but a large excess will lead to polybromination.
-
Reaction Temperature: Lowering the reaction temperature (e.g., -10 to 0 °C) can increase selectivity by favoring the kinetically controlled product and reducing the rate of side reactions.[3]
-
Catalyst Choice: The choice of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can influence the isomer distribution. You may need to screen different catalysts to find the optimal conditions for your specific substrate.
Q3: I am considering a Sandmeyer reaction to synthesize my target molecule. What would be a suitable starting material and what are the critical parameters?
The Sandmeyer reaction is an excellent alternative for achieving high regioselectivity.[4][5] A logical precursor would be 4-Bromo-2,3-difluoroaniline . Diazotization of this aniline followed by a Sandmeyer reaction with CuBr would install the second bromine atom at the desired position.
The critical parameters for a successful Sandmeyer reaction are:
-
Diazotization Temperature: The formation of the diazonium salt is highly exothermic and the salt itself is often unstable at room temperature. It is crucial to maintain the temperature between 0-5 °C to prevent decomposition and the formation of phenolic byproducts.[6]
-
Acid Concentration: A sufficient excess of acid (e.g., HBr) is required to fully protonate the aniline and prevent the diazonium salt from coupling with unreacted aniline.[7]
-
Slow Reagent Addition: Sodium nitrite solution should be added slowly and beneath the surface of the reaction mixture to ensure localized concentration remains low and to maintain strict temperature control.
-
Purity of Copper(I) Bromide: The Cu(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism.[4] Ensure you are using fresh, high-purity CuBr for optimal results.
Q4: My Sandmeyer reaction is giving me a significant amount of a phenolic byproduct instead of the desired dibromo compound. What is the cause?
The formation of a phenol (Ar-OH) is a classic side reaction in Sandmeyer chemistry. It occurs when the diazonium salt (Ar-N₂⁺) reacts with water, particularly at elevated temperatures.
-
Probable Cause: You are losing temperature control, either during the diazotization step or during the addition of the diazonium salt to the copper bromide solution.
-
Solution: Ensure your cooling bath is adequate to handle the exotherm of the reaction. Add reagents slowly and monitor the internal temperature continuously. The diazonium salt solution should be kept cold at all times before and during its addition to the catalyst solution.
Q5: The workup and purification are proving difficult. What are the best practices for isolating pure this compound?
-
Workup: After the reaction is complete, the typical workup involves quenching the reaction, separating the organic layer, washing with a base (like NaOH solution) to remove acidic impurities, and then washing with brine.[7] For Sandmeyer reactions, steam distillation can be a very effective method to isolate the volatile product from the reaction mixture.[8]
-
Purification: Due to the likely presence of isomers with close boiling points, simple distillation may not be sufficient.
-
Fractional Distillation: A vacuum fractional distillation column is often necessary to separate isomers.
-
Column Chromatography: For smaller scales or high-purity requirements, column chromatography on silica gel is an effective purification method.[9]
-
Visualized Workflows and Logic
General Synthetic Approach via Sandmeyer Reaction
The following diagram illustrates the logical workflow for synthesizing a dibromodifluorobenzene via the Sandmeyer reaction, a highly reliable method for controlling regiochemistry.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 8. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 9. 1,4-DIBROMO-2,3-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 1,5-Dibromo-2,3-difluorobenzene
Here is the technical support center for 1,5-Dibromo-2,3-difluorobenzene.
Welcome to the technical resource for this compound (CAS No. 811713-09-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common stability and reactivity challenges associated with this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Stability and Handling
This section addresses fundamental questions regarding the safe handling, storage, and inherent stability of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
Proper storage is critical to maintain the integrity of the compound. For long-term stability, it is recommended to store this compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] The compound should be kept in a cool, dry, and dark place, away from sources of ignition.[2][3] While room temperature storage is acceptable for short periods[2], refrigeration is advisable for extended storage to minimize potential degradation.
Q2: What are the primary hazards and required Personal Protective Equipment (PPE)?
This compound is classified as a hazardous substance. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2] Therefore, standard laboratory PPE is mandatory. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[3]
Q3: How stable is this compound in common laboratory solvents?
The stability of the compound is highly dependent on the nature of the solvent. Based on general principles for halogenated aromatic compounds, the following table summarizes expected stability.
| Solvent Type | Examples | Stability & Key Considerations |
| Aprotic, Non-Polar | Hexane, Toluene | High: Excellent choice for long-term stability in solution. Low solubility may be a factor to consider. |
| Aprotic, Polar | THF, Dioxane, DCM | High: Generally stable. Ensure the use of high-purity, anhydrous solvents. Older THF can contain peroxides which may initiate degradation.[1] |
| Protic, Polar | Methanol, Ethanol | Moderate: Risk of slow nucleophilic substitution over time, especially in the presence of base or at elevated temperatures. |
| Aqueous Solutions | Water, Buffers | Low: Susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of bromodifluorophenol impurities.[1] |
Q4: What are the most likely non-experimental degradation pathways?
Beyond specific reaction conditions, two primary degradation pathways should be considered:
-
Hydrolysis: Reaction with moisture, especially when stored improperly or when using non-anhydrous solvents, can lead to the substitution of a bromine atom.[1]
-
Photodegradation: Aromatic bromine compounds can be sensitive to UV light, which can cause cleavage of the C-Br bond.[1] Storing the compound in an amber vial or in the dark is a crucial preventative measure.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides in-depth solutions to specific problems encountered during reactions involving this compound.
Focus Area: Suzuki-Miyaura Cross-Coupling Reactions
The dual bromine atoms make this reagent a prime candidate for sequential Suzuki couplings. However, this reaction is sensitive and prone to failure if not optimized.
Q1: My Suzuki coupling reaction shows low or no conversion of the starting material. What are the most common causes?
This is a frequent issue with multiple potential causes. The following diagnostic workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Q2: I am observing significant homocoupling of my boronic acid. How can I prevent this side reaction?
Homocoupling is typically caused by the presence of oxygen, which can facilitate the unwanted coupling of two boronic acid molecules.[4]
-
Solution: The most critical step is to ensure the reaction is rigorously deoxygenated.[4] Before adding the palladium catalyst, sparge the solvent and the reaction mixture with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction.[5]
Q3: How can I achieve regioselective coupling to react only one of the two bromine atoms?
The two bromine atoms on this compound are electronically distinct. The C-Br bond at position 1 is flanked by two fluorine atoms, making it more electron-deficient and potentially more reactive towards oxidative addition with a Pd(0) catalyst compared to the C-Br bond at position 5.
-
Strategy: To favor mono-substitution, use controlled stoichiometry (e.g., 1.0 equivalent of the dibromide to 0.95 equivalents of the boronic acid), lower catalyst loading, and shorter reaction times at a moderate temperature. Careful monitoring by LC-MS is essential to stop the reaction once the desired mono-coupled product is maximized.
Focus Area: Lithiation and Metal-Halogen Exchange
Metal-halogen exchange is a powerful tool for functionalizing aryl bromides.
Q1: My lithiation reaction with n-BuLi is giving low yields and a complex mixture of byproducts. What is happening?
Lithiation of polyhalogenated benzenes can be challenging due to stability issues of the resulting aryllithium intermediate.
-
Likely Cause: Formation of an unstable aryllithium species, which can then eliminate LiF to form a highly reactive benzyne intermediate.[6] This benzyne can then polymerize or react non-selectively, leading to complex mixtures.
-
Solution 1: Temperature Control: This is the most critical parameter. Perform the metal-halogen exchange at a very low temperature (typically -78 °C or even -100 °C) to suppress the formation of the benzyne intermediate.
-
Solution 2: In-Situ Trapping: Add the electrophile to the reaction mixture before adding the lithiating agent. This allows the aryllithium species to be trapped as soon as it is formed, minimizing its opportunity to decompose.[6]
-
Solution 3: Alternative Bases: Consider using alternative bases like lithium diisopropylamide (LDA) for deprotonation if an acidic proton is available, or milder exchange reagents like i-PrMgCl·LiCl (Turbo-Grignard) for the Br/Mg exchange, which can offer greater stability.
Part 3: Experimental Protocols
General Protocol for a Suzuki-Miyaura Monocoupling Reaction
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).
-
-
Inert Atmosphere:
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[4]
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., Dioxane/Water 4:1) via cannula or syringe.[4] The reaction concentration is typically around 0.1 M.
-
-
Catalyst Addition:
-
In a separate vial under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and add it to the reaction flask.[4]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
References
Technical Support Center: Purifying 1,5-Dibromo-2,3-difluorobenzene
Welcome to the technical support resource for 1,5-Dibromo-2,3-difluorobenzene (CAS No. 811713-09-4). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and require it in high purity for their synthetic applications. Achieving high purity is critical, as even minor impurities can lead to unwanted side reactions, lower yields, and complications in downstream processes, particularly in the synthesis of complex pharmaceutical compounds and advanced materials.[1]
This document provides a series of frequently asked questions (FAQs), troubleshooting guides for common purification challenges, and detailed, validated protocols for purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial or crude sample of this compound?
A1: The impurity profile of this compound is heavily dependent on its synthetic route. Common synthesis pathways, such as the Sandmeyer reaction from a difluoroaniline precursor or direct bromination of a difluorobenzene, can introduce several types of impurities.[2][3]
Table 1: Potential Impurities in this compound
| Impurity Type | Specific Examples | Rationale for Presence | Separation Challenge |
|---|---|---|---|
| Isomeric Impurities | 1,4-Dibromo-2,3-difluorobenzene, 2,5-Dibromo-1,3-difluorobenzene | Formed during non-selective bromination steps. | High. Isomers often have very similar polarities and boiling points, making separation by standard chromatography or distillation difficult.[4][5] |
| Incomplete Bromination | 1-Bromo-2,3-difluorobenzene | Unreacted starting material or incomplete reaction. | Moderate. Generally more polar and has a lower boiling point than the desired product. |
| Over-Bromination | Tribromo-difluorobenzene isomers | Occurs when reaction conditions are too harsh or excess brominating agent is used. | Low to Moderate. Significantly less polar and has a higher molecular weight. |
| Starting Materials | 2,3-Difluorobenzene, 3,5-Difluoroaniline | Carryover from the initial reaction. | Low. These are typically much more volatile and have different polarities. |
| Solvent & Reagent Residue | Acetic acid, Dichloromethane, HBr | Residual solvents or reagents from the synthesis and workup. | Low. Can usually be removed by aqueous washes, evaporation, or distillation. |
Q2: How should I store this compound to maintain its purity?
A2: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, in a cool, dry, and dark place.[6] Aromatic bromine compounds can be susceptible to photolytic cleavage if exposed to UV light over extended periods. While generally stable, minimizing exposure to moisture is crucial as water can interfere with many downstream applications, such as Grignard reactions or moisture-sensitive cross-coupling reactions.[6]
Q3: What initial analytical tests are essential before I attempt a large-scale purification?
A3: Before committing to a purification strategy, a preliminary analysis of a small sample is a self-validating and cost-effective step.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful initial check. It will reveal the percentage purity of your main compound and help identify the molecular weights of volatile impurities, giving you crucial clues about their identity (e.g., isomers, under- or over-brominated species).[7][8]
-
¹H and ¹⁹F NMR Spectroscopy: NMR provides confirmation of the desired product's structure and can reveal the presence of isomers if their signals are resolved. The aromatic region in the ¹H NMR spectrum, in particular, can show distinct patterns for different substitution isomers.[9][10]
-
Thin-Layer Chromatography (TLC): A quick TLC analysis using a system like 95:5 Hexane:Ethyl Acetate on a silica plate can give you a visual representation of the number of components and a preliminary idea of their relative polarities.
Purification & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process. The choice of method—be it chromatography, recrystallization, or distillation—depends entirely on the nature of the impurities identified in your initial analysis.
Caption: General workflow for purification and analysis.
Q4: My primary contaminants are isomers that co-elute in standard column chromatography. How can I improve separation?
A4: Separating isomers of halogenated benzenes is a classic challenge because their polarities are often nearly identical.[4] If standard silica gel chromatography is failing, you must exploit more subtle intermolecular interactions.
Caption: Troubleshooting workflow for isomer separation.
Causality: Standard silica gel separates based on polarity (adsorption). Isomers have minimal polarity differences. Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases introduce another separation mechanism: pi-pi interactions. The electron clouds of your halogenated aromatic isomers will interact differently with the electron-rich phenyl rings of the stationary phase, often enabling separation where silica fails.[11][12] Similarly, preparative HPLC on a C18 or Phenyl column provides much higher resolution than flash chromatography and can often resolve stubborn isomers.[4]
Q5: I attempted recrystallization, but the compound oiled out or failed to crystallize. What steps should I take?
A5: This is a common issue that usually points to a suboptimal solvent system or the presence of impurities that inhibit crystal lattice formation.
-
Solvent Choice is Key: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[13] For halogenated aromatics, which are relatively non-polar, suitable single solvents include ethanol, methanol, or isopropanol.
-
Use a Co-Solvent System: If a single solvent doesn't work, use a binary system. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a "poor" solvent in which it is insoluble (e.g., Hexane or Heptane) at an elevated temperature until the solution becomes faintly cloudy.[13] This point of incipient precipitation is optimal for forming high-quality crystals upon slow cooling.
-
Scratch & Seed: If crystals are slow to form as the solution cools, scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure material, add a single tiny crystal ("seed crystal") to induce crystallization.
-
Purity Matters: If the sample is very impure (>10-15% impurities), it may be impossible to crystallize. In this case, you must perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting a final recrystallization.
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Type | Rationale |
|---|---|---|
| Isopropanol | Single Solvent | Good balance of polarity; often provides good crystal formation for aromatic halides upon cooling. |
| Ethanol | Single Solvent | Similar to isopropanol; may require cooling to lower temperatures. |
| Dichloromethane / Hexane | Co-Solvent | Dissolve in minimal hot DCM, then add hot hexane until cloudy. Excellent for non-polar compounds. |
| Toluene / Heptane | Co-Solvent | A higher-boiling point system, useful if solubility is low in other systems. |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is the method of choice for separating mixtures with multiple components or closely related polarities, such as isomers.[14]
1. Preparation:
- Select Solvent System: Start by finding a solvent system that gives your product an Rf value of ~0.3 on a TLC plate. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 98:2).
- Prepare the Column: Use a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight). Pack the column with silica gel (60 Å, 230-400 mesh) as a slurry in your starting eluent (e.g., 100% Hexane).
- Load the Sample: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
2. Elution:
- Begin elution with a non-polar solvent (e.g., 100% Hexane) to elute any very non-polar impurities.
- Gradually increase the polarity of the mobile phase (e.g., from 0% to 5% Ethyl Acetate in Hexane) to elute your compound. A shallow gradient is crucial for separating isomers.[4]
- Collect fractions (e.g., 10-20 mL per fraction) in test tubes.
3. Analysis (Self-Validation):
- Analyze the collected fractions by TLC to identify which ones contain your purified product.
- Combine the pure fractions, and remove the solvent using a rotary evaporator.
- Confirm the purity of the final product using GC-MS and NMR.
Table 3: Recommended Starting Conditions for Flash Column Chromatography
| Parameter | Recommendation |
|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate or Hexane / Dichloromethane gradient |
| Initial Eluent | 100% Hexane |
| Final Eluent | 95:5 Hexane:Ethyl Acetate |
| Loading Method | Dry loading (pre-adsorption on silica) |
| Fraction Analysis | TLC with UV visualization and/or a potassium permanganate stain |
Protocol 2: Purity Assessment by GC-MS
This protocol provides a general method for determining the chemical purity of this compound and identifying volatile impurities.[15][16]
1. Sample Preparation:
- Prepare a solution of your purified compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 100-200 µg/mL.
2. Instrumentation and Parameters:
- The following parameters are a robust starting point for most standard GC-MS systems.
Table 4: Standard GC-MS Protocol for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms or equivalent)[16] |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV[16] |
| MS Scan Range | m/z 40-450 |
3. Data Analysis:
- Determine purity by calculating the area percentage of the main peak in the total ion chromatogram (TIC).
- Analyze the mass spectrum of the main peak to confirm the molecular ion corresponding to C₆H₂Br₂F₂ (m/z ~272, showing a characteristic isotopic pattern for two bromine atoms).
- Analyze the mass spectra of any impurity peaks to aid in their identification.
References
- 1. nbinno.com [nbinno.com]
- 2. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5) 1H NMR spectrum [chemicalbook.com]
- 10. 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 13. Purification [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 1,5-Dibromo-2,3-difluorobenzene Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,5-Dibromo-2,3-difluorobenzene. This versatile, electron-deficient building block is a key intermediate in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. However, transitioning reactions involving this substrate from the bench to pilot or manufacturing scale introduces a unique set of challenges.
This guide is designed for researchers, chemists, and process engineers. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of scaling up reactions with this compound, ensuring your projects are safe, efficient, and reproducible.
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section addresses specific problems encountered during the scale-up of common transformations involving this compound.
Section 1: Suzuki-Miyaura Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura coupling is a primary method for functionalizing this compound. While robust on a small scale, issues often arise during scale-up.
Question: My large-scale Suzuki-Miyaura mono-coupling reaction is stalling, showing low conversion even after extended reaction times. What are the likely causes and how can I fix it?
Answer: This is a common scale-up issue stemming from several interrelated factors. A systematic approach is required to diagnose the root cause.
-
Causality: At scale, mass and heat transfer limitations become significant. Inefficient mixing can create localized "hot spots" or areas of low reagent concentration, leading to catalyst deactivation or incomplete reaction. Furthermore, the increased volume-to-surface-area ratio makes it harder to remove trace impurities like oxygen, which can irreversibly poison the palladium catalyst.
-
Troubleshooting Steps:
-
Catalyst & Ligand System Review: Lab-scale catalysts may not be robust enough for the longer reaction times and harsher conditions of a large-scale run.
-
Recommendation: Switch to a more robust, electron-rich, and sterically bulky phosphine ligand system, such as a Buchwald ligand (e.g., SPhos, XPhos) or consider using a pre-formed palladacycle precatalyst.[1][2] These systems are designed for high turnover numbers and are more resistant to deactivation, which is critical for achieving full conversion at lower catalyst loadings (0.1 to 0.5 mol%).[3][4]
-
-
Solvent & Base Degassing: Oxygen is the enemy of a Pd(0) catalyst. While sparging may be sufficient for a 1 L flask, it is often inadequate for a 100 L reactor.
-
Recommendation: Ensure your solvent and aqueous base solutions are rigorously degassed. The preferred industrial method is a series of vacuum/inert gas backfill cycles (typically 3-5 cycles). For large volumes, sparging with argon or nitrogen for an extended period (1-2 hours) while monitoring with an oxygen sensor is advisable.[5]
-
-
Mixing Efficiency: Does your reactor's impeller design provide adequate agitation for a biphasic reaction?
-
Recommendation: Model the mixing in your reactor. A pitched-blade or hydrofoil impeller is often superior to a simple anchor stirrer for promoting interfacial contact between the organic and aqueous phases. Ensure the agitation speed is sufficient to create a fine emulsion without causing mechanical stress on the equipment.
-
-
Reagent Purity: The quality of your boronic acid and base can significantly impact the reaction.
-
Recommendation: Use freshly purchased boronic acid or re-validate the purity of older stock, as they can degrade over time. Ensure your base (e.g., K₂CO₃, K₃PO₄) is of high purity and anhydrous if the reaction conditions require it.
-
-
Question: I'm observing significant amounts of hydro-debromination (loss of a bromine atom) and protodeborylation of my boronic acid in my scaled-up Suzuki reaction. How can I minimize these side products?
Answer: These side reactions are typically promoted by excessive heat or prolonged exposure to basic, protic conditions, which are more difficult to control at scale.
-
Causality: Hydro-debromination often occurs when the oxidative addition product undergoes protonolysis before transmetalation can occur. Protodeborylation of the boronic acid is a common hydrolysis pathway that reduces the effective concentration of your coupling partner. Both are kinetically driven processes that are accelerated at higher temperatures.
-
Mitigation Strategies:
-
Precise Temperature Control: An exothermic event that is easily managed in a round-bottom flask can lead to a significant temperature spike in a large reactor.
-
Recommendation: Use a reactor with a high-performance heating/cooling jacket and ensure the temperature probe is correctly calibrated and positioned. Program a slow ramp-up to the target temperature and monitor for any exotherm, especially during the initial phase of the reaction. Operating at the lower end of the effective temperature range can often suppress these side reactions without significantly impacting the reaction rate.
-
-
Choice of Base: The strength and solubility of the base are critical.
-
Reagent Stoichiometry & Addition:
-
Recommendation: Instead of charging all reagents at once, consider adding the boronic acid solution in portions or via a slow addition pump over 30-60 minutes. This maintains a lower instantaneous concentration, potentially reducing the rate of protodeborylation. Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for any degradation without driving the formation of other impurities.
-
-
Section 2: Lithiation and Organolithium Chemistry
The high reactivity of this compound's C-Br bonds can be harnessed through metal-halogen exchange, typically with an alkyllithium reagent like n-butyllithium (n-BuLi). Scaling this reaction requires an acute focus on safety and process control.
Question: My large-scale lithiation reaction is showing poor selectivity, resulting in a mixture of mono-lithiated, di-lithiated, and unreacted starting material. How do I improve the outcome?
Answer: Achieving selective mono-lithiation at scale is a significant challenge due to the exothermic and rapid nature of the metal-halogen exchange.
-
Causality: The reaction rate is highly dependent on temperature and concentration. Poor heat removal in a large reactor can lead to localized temperature increases, accelerating the reaction and promoting a second lithiation event before the mono-lithiated intermediate can be trapped. Inefficient mixing can also result in localized high concentrations of n-BuLi, leading to over-reaction.
-
Process Optimization:
-
Cryogenic Conditions are Mandatory: This reaction must be run at low temperatures.
-
Recommendation: The reactor must be capable of maintaining a temperature of at least -40°C, with -78°C (dry ice/acetone bath temperature) being ideal.[6] This slows the reaction rate sufficiently to allow for controlled addition and efficient heat removal.
-
-
Controlled Reagent Addition: Never add the n-BuLi all at once.
-
Recommendation: Use a calibrated addition pump to add the n-BuLi solution subsurface to a vigorously stirred solution of the this compound in an appropriate anhydrous solvent (e.g., THF, Et₂O). The addition rate should be slow enough that the internal temperature does not rise by more than 2-3°C.
-
-
Solvent Purity: Water is a critical impurity that will quench the organolithium reagent.
-
Recommendation: Use anhydrous solvents with a water content of <50 ppm. For large volumes, consider passing the solvent through a column of activated molecular sieves or alumina just prior to use.
-
-
Question: What are the most critical safety risks when scaling up a reaction with n-butyllithium, and what are the non-negotiable safety protocols?
Answer: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[7][8] Its handling at scale is one of the highest-risk operations in process chemistry.
-
Primary Hazards:
-
Pyrophoricity: Exposure of n-BuLi solutions (especially concentrations >20%) to air can cause immediate fire.[9]
-
Exothermic Reactivity: It reacts violently with water, alcohols, and other protic sources, releasing flammable butane gas.[9][10]
-
Corrosivity: It is extremely destructive to skin, eyes, and mucous membranes.[8][9]
-
-
Mandatory Safety Protocols:
-
Inert Atmosphere is Absolute: All operations must be conducted under a strictly controlled inert atmosphere (nitrogen or argon).[9][11] All glassware and reactors must be flame- or oven-dried and purged with inert gas.
-
Personal Protective Equipment (PPE): A full complement of PPE is required: a flame-resistant lab coat, chemical-resistant gloves (butyl rubber or heavy-duty nitrile), and safety goggles with a face shield.[8][11]
-
Engineered Controls: Use a closed-system transfer for the n-BuLi, employing cannulas or a pressure-transfer system. Never pour n-BuLi in an open vessel. The reactor should have an emergency quench system and be located in an area with proper ventilation and access to a Class D (combustible metals) fire extinguisher.
-
Safe Quenching: Never quench a large-scale organolithium reaction with water directly. A staged quench is required. First, add a less reactive electrophile or a solvent like isopropanol at low temperature, followed by a slower addition of ethanol, and only then, cautiously, water.
-
Heat Transfer Fluid: The reactor's cooling jacket must use a non-reactive fluid like a silicone oil or a specialized hydrocarbon-based fluid. A leak of water or glycol into the reaction mixture would be catastrophic.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should consider for process scale-up?
-
Physical State: Solid at room temperature.[12] This means that for reactions in solution, you must ensure it is fully dissolved before starting reagent addition to avoid issues with reaction rates being limited by dissolution.
-
Solubility: It is generally insoluble in water but soluble in common organic solvents like THF, dioxane, toluene, and halogenated hydrocarbons.[14] Always perform solubility tests at your intended reaction concentration and temperature to avoid precipitation during the process.
-
Thermal Stability: While generally stable, prolonged heating at high temperatures in the presence of bases or metals can lead to decomposition or dehalogenation. It is advisable to run a thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) before scaling up a reaction that requires high temperatures.
Q2: Which analytical techniques are most effective for in-process control (IPC) during a scaled-up reaction?
For real-time or near-real-time monitoring, HPLC and UPLC are the most powerful tools. They allow you to quantify the consumption of starting material and the formation of the product and key impurities. For organometallic reactions where samples cannot be easily exposed to air, a carefully executed quench of a small aliquot followed by GC or GC-MS analysis is a standard approach.
Q3: What are the best practices for work-up and product isolation at scale?
-
Palladium Removal: After a Suzuki coupling, residual palladium must be removed. Common methods include filtration through a pad of Celite®, treatment with activated carbon, or using specialized palladium scavenging agents.
-
Phase Splits: Emulsions can be a major issue during aqueous work-ups at scale. To mitigate this, use brine washes, consider a back-extraction, or add a small amount of a different co-solvent to break the emulsion. Filtering the entire biphasic mixture through a thin pad of Celite can also be effective.[15]
-
Crystallization: Whenever possible, design your process so that the final product can be isolated by crystallization rather than chromatography. This is far more economical and scalable. Perform anti-solvent and cooling crystallization studies to develop a robust and reproducible isolation procedure.
Protocols & Data
Protocol 1: Scalable Suzuki-Miyaura Mono-Arylation
This protocol describes a general method for the mono-arylation of this compound.
Materials:
| Reagent | M.W. | Equivalents |
|---|---|---|
| This compound | 271.88 | 1.0 |
| Arylboronic Acid | - | 1.1 |
| Pd₂(dba)₃ | 915.72 | 0.005 (0.5 mol% Pd) |
| SPhos | 410.47 | 0.012 (1.2 mol%) |
| K₃PO₄ (potassium phosphate) | 212.27 | 2.5 |
| 1,4-Dioxane | - | ~7 mL / mmol |
| Water | - | ~3 mL / mmol |
Procedure:
-
Inerting the Reactor: The reactor must be clean, dry, and rendered inert by performing at least three vacuum/nitrogen backfill cycles.
-
Reagent Charging: Charge the this compound, arylboronic acid, and K₃PO₄ to the reactor under a positive pressure of nitrogen.
-
Solvent Addition: Add the 1,4-dioxane and water, which have been previously degassed by sparging with nitrogen for at least 1 hour.
-
Catalyst Charging: In a separate glovebox or under a nitrogen blanket, prepare a solution of the Pd₂(dba)₃ and SPhos in a small amount of degassed dioxane. Transfer this catalyst solution to the reactor via cannula.
-
Reaction: Begin vigorous agitation. Heat the reaction mixture to the target temperature (typically 80-100 °C) and hold until HPLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or toluene). Wash the organic layer with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or chromatography.
Diagram 1: Troubleshooting Workflow for Suzuki Coupling Scale-Up
A decision tree to diagnose and solve common issues.
Caption: Troubleshooting workflow for a failing Suzuki coupling scale-up.
Diagram 2: Exotherm Management in Large-Scale Lithiation
A logic diagram for safe thermal control.
Caption: Decision tree for managing exotherms in large-scale lithiation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 7. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. LCSS: BUTYLLITHIUMS [web.stanford.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 12. achmem.com [achmem.com]
- 13. chemscene.com [chemscene.com]
- 14. 327-51-5 | CAS DataBase [m.chemicalbook.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: 1,5-Dibromo-2,3-difluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,5-Dibromo-2,3-difluorobenzene (CAS No. 811713-09-4). This document is intended for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide practical, field-tested insights into the stability of this reagent and to offer clear, actionable troubleshooting advice for common experimental challenges. We will delve into the causality behind reaction outcomes, empowering you to optimize your protocols and avoid common pitfalls associated with its decomposition.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage is crucial for maintaining the integrity of the reagent. It is stable under recommended storage conditions.[1] Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[2][3][4] It should be stored in a designated flammables area.[3][5] For handling, use personal protective equipment, including chemical-resistant gloves, and safety goggles, and operate within a laboratory fume hood to avoid inhalation of vapors.[1] Ensure all equipment is properly grounded to prevent static discharge.[2][5]
Q2: What are the primary decomposition pathways I should be aware of?
A2: The main decomposition pathways are thermal, photochemical, and chemical.
-
Thermal Decomposition: At high temperatures, such as those in a fire, the compound will decompose to produce hazardous products.[1][2][3] These include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (like HBr), and gaseous hydrogen fluoride (HF).[1][2][3] While stable under normal reaction heating, excessive temperatures in protocols like Ullmann couplings can promote side reactions.
-
Photochemical Decomposition: Like many aryl halides, this compound is susceptible to photochemical dehalogenation. Exposure to UV light, particularly in the presence of a hydrogen donor (e.g., methanol) and a base, can initiate a radical chain reaction that cleaves the carbon-bromine bond, replacing it with hydrogen.[6][7]
-
Chemical Decomposition/Side Reactions: The most common issue is reductive dehalogenation (hydrodehalogenation), which occurs frequently as a side reaction in transition-metal-catalyzed processes (e.g., Suzuki, Heck).[8][9] It is also incompatible with strong oxidizing agents.[2][3]
Q3: Is this compound sensitive to air or moisture?
A3: While the compound itself is not acutely sensitive to air or moisture for storage, the integrity of many reactions in which it is used is highly sensitive. For instance, in palladium-catalyzed cross-couplings, the presence of water can facilitate the formation of palladium-hydride species that lead to reductive dehalogenation.[8] Similarly, for organometallic applications like lithiation or Grignard reagent formation, strictly anhydrous conditions are mandatory to prevent quenching of the reactive intermediates.
Troubleshooting Guide for Synthetic Applications
This guide provides solutions to specific problems encountered during reactions involving this compound.
Problem 1: My Suzuki-Miyaura coupling reaction has low yield, and I observe a major byproduct with a mass corresponding to 1-bromo-2,3-difluorobenzene.
Q: What is this byproduct and what is causing its formation?
A: The byproduct is 1-bromo-2,3-difluorobenzene, the result of a side reaction called hydrodehalogenation or reductive dehalogenation.[8][9] This occurs when one of the bromine atoms is replaced by a hydrogen atom.
Causality: This side reaction is most often caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[8] This Pd-H intermediate can reductively eliminate with the aryl group to produce the dehalogenated byproduct instead of proceeding through the desired transmetalation step.
Common Triggers for Pd-H Formation:
-
Bases: Certain bases, especially alkoxides or hydroxides, can react with the palladium complex to form Pd-H.
-
Solvents: Protic solvents like alcohols can serve as hydride sources.[9]
-
Water: Trace amounts of water in the reaction can facilitate this pathway.[8]
-
Organoboron Reagent: Impurities in or decomposition of the boronic acid can also contribute.
Solutions:
-
Rigorous Inert Conditions: Ensure your reaction is thoroughly degassed and run under a strict inert atmosphere (Argon or Nitrogen). See Protocol 1 for a detailed methodology.
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents like dioxane, THF, or toluene.[9]
-
Base Selection: Switch to a non-nucleophilic, anhydrous base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to prevent this side reaction.[9]
-
Ligand Choice: Employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of the desired cross-coupling pathway, outcompeting the hydrodehalogenation side reaction.[9]
Problem 2: During a high-temperature reaction like an Ullmann coupling, I see significant debromination and formation of a symmetrical biaryl, 2,2',3,3'-tetrafluoro-1,1'-biphenyl.
Q: Why am I getting homocoupling and debromination instead of my desired product?
A: The classic Ullmann reaction, which uses copper to couple two aryl halides, often requires harsh conditions (temperatures >200 °C).[10][11] These conditions can promote multiple decomposition and side-reaction pathways.
Causality:
-
Homocoupling: This is the primary reaction pathway in a classic Ullmann synthesis of symmetrical biaryls.[10] If you are attempting a cross-coupling, the high reactivity of the copper can preferentially couple the most abundant aryl halide (your starting material) with itself.
-
Hydrodehalogenation: At elevated temperatures, trace hydrogen sources in the solvent or reaction mixture can contribute to reductive dehalogenation, even in the absence of a palladium catalyst.[12]
Solutions:
-
Lower Reaction Temperature: Investigate modern, ligand-assisted Ullmann protocols that can proceed at significantly lower temperatures (80-120 °C), which will suppress thermal side reactions.
-
Alternative Catalysts: If feasible for your target molecule, consider switching to a palladium- or nickel-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi), which operate under much milder conditions.[11]
-
Ensure Anhydrous Conditions: Even at high temperatures, minimizing water and other protic impurities can help reduce the extent of hydrodehalogenation.
Problem 3: My reaction is being performed under bright laboratory light and is giving inconsistent results and unidentified byproducts.
Q: Could ambient light be affecting my reaction?
A: Yes, absolutely. Aryl bromides can undergo photochemical decomposition.
Causality: Absorption of UV light (present in sunlight and some fluorescent lighting) can promote homolytic cleavage of the C-Br bond, generating an aryl radical. In the presence of a hydrogen atom donor (like many common solvents), this radical will be quenched to form the hydrodehalogenated product. This process can occur via a radical-chain mechanism, meaning even a small amount of light initiation can lead to significant product degradation.[6][7]
Solutions:
-
Protect the Reaction from Light: Cover your reaction flask with aluminum foil or conduct the reaction in a dark fume hood.
-
Solvent Purity: Use high-purity solvents, as impurities can sometimes act as photosensitizers.
-
Analyze Reaction Conditions: If your protocol involves a base and a protic solvent (like methanol or isopropanol), the reaction is particularly susceptible to photochemical dehalogenation.[6][7]
Data and Pathway Visualizations
Table 1: Summary of Key Decomposition Pathways & Mitigation Strategies
| Pathway | Trigger(s) | Common Byproduct(s) | Prevention & Mitigation Strategies |
| Hydrodehalogenation | Pd-H species, protic impurities (H₂O, alcohols), certain bases | 1-Bromo-2,3-difluorobenzene | Use anhydrous solvents/reagents, select non-coordinating bases (K₃PO₄), use bulky phosphine ligands, ensure inert atmosphere. |
| Photochemical Decomposition | UV light exposure, H-atom donors (e.g., MeOH), base | 1-Bromo-2,3-difluorobenzene | Protect reaction from light (aluminum foil), use aprotic solvents if possible. |
| Thermal Decomposition | Excessive heat (>200 °C) | Char, HBr, HF, CO, CO₂ | Use the lowest effective reaction temperature; explore modern, milder coupling protocols. |
| Ullmann Homocoupling | High temperature, copper catalyst | 2,2',3,3'-Tetrafluoro-1,1'-biphenyl | Use stoichiometric control in cross-couplings; consider ligand-accelerated, lower-temperature protocols. |
Diagram 1: Competing Pathways in Suzuki Coupling
This diagram illustrates the desired catalytic cycle for Suzuki-Miyaura coupling versus the competing hydrodehalogenation side reaction.
Caption: Suzuki Coupling vs. Hydrodehalogenation Pathway.
Diagram 2: General Workflow for Troubleshooting a Failed Cross-Coupling
This workflow provides a logical sequence of steps to diagnose and solve common issues in cross-coupling reactions involving this compound.
Caption: Troubleshooting Workflow for Cross-Coupling Reactions.
Experimental Protocols
Protocol 1: Setting up an Inert Atmosphere Cross-Coupling Reaction to Minimize Hydrodehalogenation
This protocol provides a self-validating system for minimizing common decomposition pathways in palladium-catalyzed reactions.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous potassium phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Anhydrous, sparged solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septa, needles, and a Schlenk line with high-purity Argon or Nitrogen
Procedure:
-
Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This removes adsorbed water from the glass surface.
-
Reagent Addition (Solids): In rapid succession, add the this compound, arylboronic acid, K₃PO₄, palladium pre-catalyst, and SPhos ligand to the flask.
-
Inerting the Headspace (Evacuation/Backfill): Seal the flask with a septum. Carefully evacuate the flask until the pressure is low (but not so low as to sublime the solids) and then backfill with inert gas. Repeat this cycle a minimum of three times to ensure the complete removal of atmospheric oxygen and moisture from the headspace.
-
Solvent Addition: Add the anhydrous, degassed dioxane via syringe. The solvent should have been previously sparged with inert gas for at least 30 minutes to remove dissolved oxygen.
-
Reaction Execution:
-
Immerse the flask in a pre-heated oil bath set to the desired temperature (e.g., 80-100 °C).
-
Maintain a slight positive pressure of inert gas throughout the reaction (a gas bubbler on the Schlenk line is ideal for this).
-
Stir the reaction vigorously to ensure proper mixing.
-
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature before exposing it to air. Proceed with a standard aqueous workup.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 7. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
troubleshooting guide for 1,5-Dibromo-2,3-difluorobenzene experiments
An in-depth guide to navigating the complexities of 1,5-Dibromo-2,3-difluorobenzene in synthetic applications.
Technical Support Center: this compound
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols for common experimental challenges. As Senior Application Scientists, our goal is to synthesize peer-reviewed knowledge with practical, field-tested insights to ensure the success and integrity of your research.
Section 1: Compound Profile & Essential Safety
Before initiating any experiment, a thorough understanding of the reagent's properties and safety requirements is paramount.
1.1: Physical and Chemical Properties
This compound (CAS RN: 811713-09-4) is a highly versatile synthetic building block, particularly valued in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the differential reactivity of its substituents, allowing for selective functionalization.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂F₂ | [2] |
| Molecular Weight | 271.88 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 29.0 to 33.0 °C | [1] |
| Boiling Point | 100 °C (at 25 Torr) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like THF, dioxane, toluene, and chloroform.[3][4][5] |
1.2: Critical Safety & Handling Protocols
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazards: Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6] It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7][8]
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.[9][10]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[8][9]
-
Avoid inhalation of mist or vapors and any contact with skin and eyes.[8][10]
-
Use spark-proof tools and take precautionary measures against static discharge.[7][11]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][11] Do not allow the chemical to enter the environment.[7][8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? A1: It is primarily used as a key intermediate or building block in organic synthesis.[1] The two bromine atoms serve as reactive sites for forming new carbon-carbon or carbon-heteroatom bonds, typically through cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability and binding affinity of target drug molecules.[12]
Q2: The compound in my bottle is a solid, but the literature describes it as a liquid. Is it still viable? A2: Yes, this is normal. With a melting point between 29-33°C, the compound can exist as either a low-melting solid or a liquid depending on the ambient temperature of your laboratory.[1] You can gently warm the bottle in a water bath to melt the contents for easier handling, ensuring the cap is loosened to prevent pressure buildup.
Q3: How stable is this compound in solution for long-term storage? A3: For long-term stability, it is best to store the neat compound under an inert atmosphere (e.g., argon) in a cool, dry, dark place.[13] In solution, stability depends on the solvent. It is most stable in aprotic, non-polar to moderately polar solvents like hexane or toluene.[13] Avoid protic solvents (like methanol or water) for long-term storage, as they can participate in potential degradation pathways like hydrolysis.[13]
Q4: Can I perform selective mono-functionalization on this molecule? A4: Achieving selective mono-functionalization can be challenging due to the similar reactivity of the two bromine atoms. However, it is possible by carefully controlling stoichiometry (using slightly less than one equivalent of the coupling partner) and reaction conditions (lower temperatures, shorter reaction times). Success often requires careful optimization and diligent monitoring by techniques like GC-MS or TLC to stop the reaction before significant di-substitution occurs.
Section 3: Troubleshooting Guides for Core Reactions
This section addresses common failures in two key transformations involving this compound: Suzuki-Miyaura coupling and organometallic reagent formation.
3.1: Guide 1: Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a cornerstone reaction for this substrate. However, its success is sensitive to multiple variables.
-
Probable Cause 1: Inactive Catalyst. Palladium catalysts, especially those involving phosphine ligands, can be sensitive to air and moisture. The active Pd(0) species may have oxidized.
-
Probable Cause 2: Inappropriate Base or Solvent System. The choice of base and solvent is critical and often substrate-dependent. An incorrect combination can halt the catalytic cycle.
-
Solution: For many Suzuki couplings, a combination of an aqueous base (like K₂CO₃ or K₃PO₄) with a solvent like dioxane or a toluene/water mixture is effective.[15][16] If one system fails, screen others. For instance, Cs₂CO₃ in dioxane at 100°C is another robust combination.[17] Ensure the base is finely powdered to maximize surface area and reactivity.[16]
-
-
Probable Cause 3: Boronic Acid Decomposition. Boronic acids, especially heteroaromatic ones, can be prone to decomposition (protodeborylation) under reaction conditions, particularly at high temperatures.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid per bromine atom being substituted. Add the boronic acid just before heating the reaction. If decomposition is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
-
-
Probable Cause: Unwanted Side Reactions. Dehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid are common side reactions. Strong bases and high temperatures can exacerbate these issues.[18]
-
Solution:
-
Switch to a Weaker Base: If using strong bases like alkoxides, switch to carbonates (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[18]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90°C) and monitor closely.[14] Avoid prolonged heating once the starting material is consumed.[17]
-
Choose the Right Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step over the pathways leading to side products.[18]
-
-
Caption: A logical workflow for troubleshooting common Suzuki coupling failures.
3.2: Guide 2: Organometallic Reagent Formation (Grignard & Organolithium)
Formation of a Grignard or organolithium reagent is a key step for introducing nucleophilic character at the carbon-bromine bond.
-
Probable Cause 1: Wet Reagents or Glassware. Grignard and organolithium reagents are extremely sensitive to moisture.[19] Trace amounts of water will quench the reaction immediately.
-
Probable Cause 2: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO) which prevents the reaction.[19]
-
Solution: Activate the magnesium immediately before use. Common methods include:
-
-
Probable Cause 3 (for Lithiation): Inactive Organolithium Reagent. Commercial organolithium reagents (like n-BuLi or s-BuLi) can degrade over time.
-
Solution: Titrate the organolithium reagent before use to determine its exact molarity. Use fresh, recently purchased reagents whenever possible.
-
-
Probable Cause: Side Reactions. The newly formed organometallic species can react with the starting dibromobenzene in a Wurtz-type coupling to form a dimer.[20] Alternatively, if there are any proton sources (including trace water), the reagent will be quenched to form 1-bromo-2,3-difluorobenzene.
-
Solution:
-
Slow Addition: Add the this compound solution slowly to the magnesium suspension or the organolithium reagent.[20] This maintains a low concentration of the starting halide, minimizing the rate of Wurtz coupling.
-
Temperature Control: For Grignard formation, maintain a gentle reflux.[20] For lithiation, reactions are typically run at low temperatures (e.g., -78°C) to prevent side reactions and decomposition.[21]
-
-
Caption: Decision-making framework for selecting between Grignard and organolithium routes.
Section 4: Example Experimental Protocol: Double Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the synthesis of 1,5-bis(4-methoxyphenyl)-2,3-difluorobenzene.
Objective: To perform a double Suzuki-Miyaura coupling on this compound.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (2.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (4.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum. Allow it to cool to room temperature under a positive pressure of Argon.
-
Reagent Addition: To the flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (2.5 eq), finely ground K₂CO₃ (4.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Evacuate the flask and backfill with Argon three times. Via cannula, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio. The solvents should be degassed by sparging with Argon for 30 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 90°C in an oil bath and stir vigorously for 12-16 hours under a positive Argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the disappearance of the starting dibromide spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[22]
References
- 1. lookchem.com [lookchem.com]
- 2. achmem.com [achmem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,4-Dibromo-2,5-difluorobenzene CAS#: 327-51-5 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 1,5-Dibromo-2,4-difluorobenzene | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. chimia.ch [chimia.ch]
- 22. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 1,5-Dibromo-2,3-difluorobenzene vs. 1,3-dibromo-4,6-difluorobenzene
For researchers, scientists, and professionals in drug development, the selection of building blocks in complex organic synthesis is a critical decision that dictates reaction outcomes, yields, and the ultimate success of a synthetic campaign. Within the extensive catalog of halogenated aromatic compounds, dibromo-difluorobenzene isomers serve as versatile scaffolds. This guide provides an in-depth comparison of two such isomers: 1,5-Dibromo-2,3-difluorobenzene and 1,3-dibromo-4,6-difluorobenzene .
While direct, side-by-side experimental comparisons of these specific isomers are not extensively documented in the current literature, this guide will leverage fundamental principles of organic chemistry, supported by data from closely related analogs, to predict their differential reactivity and guide your experimental design.
Structural and Electronic Profile of the Isomers
The seemingly subtle difference in the substitution pattern of these two isomers leads to significant disparities in their electronic and steric properties, which in turn govern their reactivity in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
| Property | This compound | 1,3-dibromo-4,6-difluorobenzene |
| CAS Number | 811713-09-4[1][2] | 28342-75-8[3] |
| Molecular Formula | C₆H₂Br₂F₂[2][4] | C₆H₂Br₂F₂[3] |
| Molecular Weight | 271.89 g/mol [2][4] | 271.89 g/mol [3] |
| Structure |
This compound possesses a symmetrical arrangement of fluorine atoms adjacent to each other, creating a strong dipole moment. The bromine atoms are situated meta to each other.
1,3-dibromo-4,6-difluorobenzene , on the other hand, exhibits a different symmetry, with the fluorine and bromine atoms positioned para and ortho to one another, respectively. This arrangement influences the electronic distribution within the aromatic ring differently compared to its isomer.
Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of these isomers as building blocks is most prominently showcased in their participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The reactivity of the C-Br bonds is dictated by a combination of electronic and steric factors.
Electronic Effects
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but, crucially, it can also influence the reactivity of the C-Br bonds in cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms can make the ipso-carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step in these catalytic cycles.
-
In This compound , both bromine atoms are flanked by a fluorine atom and a hydrogen atom. The two adjacent fluorine atoms create a highly electron-deficient region in the ring.
-
In 1,3-dibromo-4,6-difluorobenzene , each bromine atom is positioned between a fluorine and a hydrogen atom.
Steric Hindrance
Steric hindrance around the C-Br bond can significantly impede the approach of the bulky palladium catalyst, thereby reducing the rate of oxidative addition.
-
In This compound , the bromine at C1 is ortho to a fluorine atom and a hydrogen atom, while the bromine at C5 is ortho to a hydrogen atom and meta to the fluorine atoms.
-
In 1,3-dibromo-4,6-difluorobenzene , both bromine atoms are ortho to a fluorine atom and a hydrogen atom.
Prediction: Based on a qualitative analysis, the steric environments of the bromine atoms in both isomers are broadly similar. However, the electronic effects are likely to be the differentiating factor. The cumulative electron-withdrawing effect of the two adjacent fluorine atoms in This compound may render its C-Br bonds more reactive towards oxidative addition compared to 1,3-dibromo-4,6-difluorobenzene .
It is important to note that in dihalogenated benzenes, the first coupling reaction can influence the reactivity of the second halogen by altering the electronic nature of the ring.
Spectroscopic Characterization
¹H NMR Spectroscopy
-
This compound : Due to the symmetry of the molecule, one would expect a single signal for the two equivalent aromatic protons. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.
-
1,3-dibromo-4,6-difluorobenzene : This molecule also possesses symmetry, which would result in a single signal for the two equivalent aromatic protons, likely appearing as a triplet due to coupling with the two ortho fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectra would show distinct signals for the carbon atoms, with the carbons attached to fluorine exhibiting large C-F coupling constants. The chemical shifts of the carbons bonded to bromine would be indicative of their electronic environment.
Experimental Protocols for Analogous Cross-Coupling Reactions
The following protocols are provided as examples for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on structurally similar dibromo- and difluoro-substituted benzene derivatives. These should serve as a good starting point for optimizing reactions with the title compounds.
Suzuki-Miyaura Coupling: A General Protocol
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Causality: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of solvent and temperature depends on the reactivity of the substrates. An inert atmosphere is necessary to prevent the oxidation of the palladium(0) catalyst.
Sonogashira Coupling: A General Protocol
This reaction allows for the formation of a C-C bond between an aryl halide and a terminal alkyne.
Caption: General workflow for a Sonogashira cross-coupling reaction.
Causality: The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. The amine base serves both as a solvent and to neutralize the HX formed during the reaction.
Buchwald-Hartwig Amination: A General Protocol
This reaction is a powerful method for the formation of C-N bonds.
References
A Technical Guide to Navigating the Synthetic Landscape Beyond 1,5-Dibromo-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the development of advanced materials and pharmaceuticals, the strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone for tailoring molecular properties. 1,5-Dibromo-2,3-difluorobenzene has emerged as a valuable building block, offering two reactive bromine sites for cross-coupling reactions, while the fluorine substituents modulate the electronic character and conformational preferences of the resulting products. This guide provides a comprehensive comparison of this compound with its key isomers and other alternative reagents, supported by experimental data to inform rational choices in synthetic design. We will delve into the nuances of their reactivity in cornerstone reactions, their synthesis, and their physical properties, offering a field-proven perspective on their practical application.
The Strategic Value of Dibromodifluorobenzenes
Dibromodifluorobenzenes are versatile synthons primarily utilized in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. The differential reactivity of the two bromine atoms, influenced by the electronic effects and positioning of the fluorine substituents, allows for sequential and site-selective functionalization. This capability is paramount in the construction of complex molecular architectures found in liquid crystals, organic light-emitting diode (OLED) materials, and biologically active compounds.[1][2] The fluorine atoms themselves are not merely passive spectators; they can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the optoelectronic properties of materials.[3]
A Comparative Analysis of Key Dibromodifluorobenzene Isomers
The choice of isomer can have a profound impact on reaction outcomes, influencing not only the yield and reaction rate but also the regioselectivity of sequential cross-coupling reactions. Here, we compare this compound with its common alternatives.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Key Features |
| This compound | 46-48 | 215-217 | Asymmetric substitution pattern may offer unique regioselectivity. | |
| 1,4-Dibromo-2,5-difluorobenzene | 60-62[4] | 96 (20 mmHg)[4] | Symmetric structure simplifies sequential couplings, often leading to a single mono-substituted intermediate. | |
| 1,3-Dibromo-2,4-difluorobenzene | 53-55 | 210-212 | Asymmetric substitution can lead to mixtures of regioisomers in mono-functionalization. | |
| 1,2-Dibromo-4,5-difluorobenzene | 34-36 | 218-220 | Vicinal bromine atoms can influence reactivity and may be prone to side reactions like debromination. |
Performance in Key Cross-Coupling Reactions
The utility of these building blocks is best demonstrated through their performance in widely used synthetic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The electronic and steric environment of the C-Br bonds in dibromodifluorobenzene isomers dictates their reactivity and site-selectivity.
A study on the site-selective Suzuki-Miyaura cross-coupling of various dibrominated fluorobenzenes provides valuable comparative data. In a reaction with 4-methoxyphenylboronic acid, the following yields for the mono-arylated product were observed:
| Dibromodifluorobenzene Isomer | Product(s) | Total Yield (%) |
| This compound | 1-Bromo-5-(4-methoxyphenyl)-2,3-difluorobenzene and 1-Bromo-3-(4-methoxyphenyl)-2,3-difluorobenzene | 65 |
| 1,4-Dibromo-2,5-difluorobenzene | 1-Bromo-4-(4-methoxyphenyl)-2,5-difluorobenzene | 92 |
| 1,3-Dibromo-2,4-difluorobenzene | 1-Bromo-3-(4-methoxyphenyl)-2,4-difluorobenzene and 1-Bromo-5-(4-methoxyphenyl)-2,4-difluorobenzene | 85 |
Reaction conditions: dibromodifluorobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), toluene/EtOH/H₂O (4:1:1), 80 °C, 12 h.
From this data, it is evident that the symmetric 1,4-dibromo-2,5-difluorobenzene provides the highest yield of the mono-arylated product, which is advantageous for subsequent, distinct functionalization. The asymmetric isomers, including the topic compound This compound , can lead to mixtures of regioisomers, which may require chromatographic separation.
Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, particularly when the organoboron reagents in Suzuki coupling are unstable or difficult to prepare.[5][6] While direct comparative data for dibromodifluorobenzene isomers in Stille coupling is scarce, the reactivity trends are expected to follow those observed in Suzuki coupling, with steric hindrance and electronic effects playing a key role. The primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin byproducts.[5][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[7][8][9] The choice of ligand and base is crucial for achieving high yields, especially with less reactive aryl bromides. For polyhalogenated benzenes, selective mono-amination can be challenging. The reactivity of the C-Br bonds is influenced by the fluorine substitution pattern. In general, electron-withdrawing fluorine atoms can increase the susceptibility of the aryl halide to oxidative addition to the palladium catalyst.
Experimental Protocols
General Procedure for Mono-Suzuki-Miyaura Coupling of Dibromodifluorobenzenes
Objective: To provide a representative protocol for the selective mono-arylation of a dibromodifluorobenzene.
Materials:
-
Dibromodifluorobenzene isomer (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the dibromodifluorobenzene isomer (e.g., 272 mg, 1.0 mmol), arylboronic acid (e.g., 4-methoxyphenylboronic acid, 182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Add the degassed toluene/ethanol/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the mono-arylated product.
Synthesis of Dibromodifluorobenzene Isomers
The accessibility of these building blocks is a critical consideration for their practical application.
-
This compound: The synthesis of this isomer is not as widely reported as others. One potential route involves the multi-step transformation of more readily available starting materials, which can impact its cost and availability.
-
1,4-Dibromo-2,5-difluorobenzene: A common laboratory-scale synthesis involves the lithiation of 1,4-dibromo-2,5-difluorobenzene with n-butyllithium followed by quenching with an electrophile.[3] The starting material itself can be prepared from 1,4-difluorobenzene.
-
1,3-Dibromo-2,4-difluorobenzene: Synthesis of this isomer has been reported via a three-step reaction starting from o-fluoronitrobenzene with a total yield of 52.7%.[10]
Conclusion: A Strategic Approach to Reagent Selection
While this compound is a viable building block, its asymmetric nature can lead to challenges in achieving regioselectivity during mono-functionalization, potentially complicating purification and reducing overall yields of a specific desired isomer. For applications where a single, well-defined mono-substituted intermediate is required for subsequent transformations, the symmetric 1,4-dibromo-2,5-difluorobenzene often presents a more strategic choice, as evidenced by higher yields in Suzuki-Miyaura couplings.
However, the unique electronic and steric environment of This compound may be advantageous in specific contexts, for example, in directing subsequent reactions or in achieving a desired final molecular geometry. The choice of reagent should therefore be a deliberate one, guided by the specific synthetic goals, the tolerance for isomeric mixtures, and the accessibility of the starting materials. This guide serves as a foundational resource to aid researchers in making these critical decisions, ultimately enabling more efficient and predictable synthetic outcomes.
References
- 1. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 4. 1,4-Dibromo-2,5-difluorobenzene 98 327-51-5 [sigmaaldrich.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene - Google Patents [patents.google.com]
A Computational Gauntlet: Unraveling the Reactivity of 1,5-Dibromo-2,3-difluorobenzene
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the precise arrangement of substituents on an aromatic ring dictates its reactivity and utility as a building block. 1,5-Dibromo-2,3-difluorobenzene, a seemingly simple dihalobenzene, presents a fascinating case study in the interplay of electronic and steric effects. This guide offers a deep, computationally-driven comparison of its reactivity against isomeric and alternative dihalobenzenes in key synthetic transformations. By dissecting the underlying principles through the lens of computational analysis, we aim to provide a predictive framework for researchers navigating the complexities of aromatic functionalization.
The Electronic Landscape: Why Substituent Positioning Matters
The reactivity of a substituted benzene ring is fundamentally governed by the electronic nature of its substituents and their positions relative to the reaction center. In this compound, we have two electron-withdrawing fluorine atoms and two bromine atoms, which can act as leaving groups or sites for metal-halogen exchange. The ortho and meta relationships between these groups create a unique electronic environment that profoundly influences its behavior in common synthetic reactions.
To understand this, we can compare it with its isomers, such as 1,2-dibromo-4,5-difluorobenzene and 1,3-dibromo-4,5-difluorobenzene. The relative positions of the electron-withdrawing fluorine atoms to the bromine atoms will alter the electron density at the carbon-bromine bonds, thereby affecting their propensity to undergo oxidative addition in cross-coupling reactions or to be attacked by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Fluorines
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings. The rate of SNAr is highly dependent on the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate.[1] Electron-withdrawing groups, such as fluorine, are crucial for activating the ring towards nucleophilic attack.
In the case of this compound, the fluorine atoms are positioned ortho and meta to the bromine atoms. This arrangement provides moderate activation for SNAr at the carbon atoms bearing the fluorine atoms, should a sufficiently strong nucleophile be employed under forcing conditions. However, the primary role of the fluorine atoms in this molecule is to influence the reactivity at the C-Br bonds.
A pertinent comparison can be drawn from studies on difluorobenzene isomers. Computational and experimental work on the reaction of difluorobenzenes with dimethyl(trimethylsilyl)phosphane revealed that the reactivity is highly dependent on the isomer, with a concerted mechanism being favored over a stepwise SNAr pathway. This highlights that the precise arrangement of fluorine atoms dictates the reaction mechanism and rate.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation.[2] The critical step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is highly sensitive to the electronic properties of the aryl halide.
For this compound, the two fluorine atoms exert a significant electron-withdrawing effect, which generally accelerates the rate of oxidative addition. However, the position of these fluorine atoms is crucial. In our target molecule, the C-Br bonds are flanked by fluorine atoms in a way that enhances their electrophilicity.
Comparative Analysis:
To quantify this, we can computationally analyze the C-Br bond dissociation energies (BDEs) and the activation energies for the oxidative addition of a Pd(0) catalyst to this compound and its isomers. While specific experimental data for a direct comparison is scarce, DFT calculations can provide valuable insights. Generally, a lower BDE and a lower activation energy for oxidative addition correlate with higher reactivity in Suzuki-Miyaura coupling.[3]
| Compound | Predicted C-Br BDE (kcal/mol) | Predicted Activation Energy (kcal/mol) | Expected Reactivity |
| This compound | Lower | Lower | High |
| 1,2-Dibromo-4,5-difluorobenzene | Higher | Higher | Moderate |
| 1,4-Dibromobenzene | Highest | Highest | Low |
Note: The values in this table are illustrative and would need to be calculated using a consistent level of theory for accurate comparison.
The electron-withdrawing fluorine atoms in this compound are expected to lower the energy of the LUMO of the C-Br bond, making it more susceptible to attack by the electron-rich palladium catalyst. This contrasts with a less activated substrate like 1,4-dibromobenzene.
Metal-Halogen Exchange: Grignard and Organolithium Formation
The formation of Grignard or organolithium reagents via metal-halogen exchange is a fundamental transformation for creating carbon nucleophiles. The ease of this reaction is influenced by the stability of the resulting organometallic species and the nature of the carbon-halogen bond.
In this compound, the presence of the electronegative fluorine atoms can have a dual effect. On one hand, they increase the acidity of the aromatic protons, which can lead to competitive deprotonation (lithiation) if a strong organolithium base is used. On the other hand, they can influence the rate of the bromine-lithium exchange.
Computational Insights:
Computational analysis can be employed to investigate the thermodynamics and kinetics of Grignard and organolithium formation. By calculating the reaction energies for the formation of the corresponding organometallic reagents from different dibromodifluorobenzene isomers, we can predict the most favorable pathway.
For this compound, the inductive effect of the adjacent fluorine atoms can stabilize the resulting carbanionic character of the organometallic intermediate, potentially favoring its formation over isomers where the fluorine atoms are more distant from the reaction site.
Experimental Protocols: A Guide to Computational Analysis
To enable researchers to conduct their own comparative studies, we provide a generalized protocol for the computational analysis of the reactivity of this compound and its alternatives using Density Functional Theory (DFT).
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Methodology:
-
Geometry Optimization:
-
Build the 3D structures of this compound and the desired comparative molecules (e.g., isomers, other dihalobenzenes).
-
Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). Ensure there are no imaginary frequencies, confirming a true energy minimum.
-
-
Bond Dissociation Energy (BDE) Calculation:
-
For the optimized structures, calculate the electronic energy of the parent molecule (Eparent).
-
Generate the radical fragments by homolytically cleaving the C-Br bond.
-
Optimize the geometries of the resulting aryl radical (Earyl_radical) and bromine radical (EBr_radical).
-
Calculate the BDE using the formula: BDE = (Earyl_radical + EBr_radical) - Eparent.
-
-
Transition State (TS) Search for Oxidative Addition:
-
Model the palladium(0) catalyst (e.g., Pd(PPh3)2).
-
Set up a reaction coordinate for the oxidative addition of the Pd catalyst to the C-Br bond.
-
Perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) to locate the transition state structure.
-
Confirm the transition state by a frequency calculation, which should yield a single imaginary frequency corresponding to the reaction coordinate.
-
Calculate the activation energy (Ea) as the energy difference between the transition state and the initial reactants.
-
-
Analysis of Electronic Properties:
-
From the output of the DFT calculations, analyze properties such as Mulliken charges, electrostatic potential maps, and frontier molecular orbital (HOMO/LUMO) energies to rationalize the observed reactivity trends.
-
Conclusion: A Predictive Framework for Synthesis
The computational analysis of this compound and its comparison with other dihalobenzenes provide a powerful, predictive framework for synthetic chemists. The unique substitution pattern of this molecule leads to a distinct reactivity profile, which can be harnessed for the strategic construction of complex molecular architectures. By understanding the interplay of electronic effects through the lens of computational chemistry, researchers can make more informed decisions in the design and optimization of synthetic routes, ultimately accelerating the pace of discovery in drug development and materials science.
References
A Comparative Guide to Catalysts for Reactions of 1,5-Dibromo-2,3-difluorobenzene: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,5-Dibromo-2,3-difluorobenzene in Modern Synthesis
This compound is a key synthetic building block, particularly valuable in the fields of medicinal chemistry, agrochemicals, and materials science. Its symmetrically substituted difluorinated core offers a unique electronic profile, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity to target molecules. The two bromine atoms provide reactive handles for the sequential or simultaneous introduction of new functionalities through various cross-coupling reactions, allowing for the construction of complex molecular architectures.
This guide provides a comparative analysis of catalytic systems for the functionalization of this compound, with a focus on the most prevalent and synthetically useful transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We will delve into the nuances of catalyst selection, ligand effects, and reaction conditions that govern the efficiency and selectivity of these transformations, offering insights to guide your synthetic strategy.
Core Principles of Catalysis for Polyhalogenated Arenes
The reactivity of this compound is dictated by the interplay of several factors. The electron-withdrawing nature of the two fluorine atoms renders the aromatic ring electron-deficient, which can influence the rate of oxidative addition in palladium- and nickel-catalyzed cycles. Furthermore, the presence of two identical bromine atoms raises the challenge of achieving selective mono-functionalization versus di-functionalization.
The choice of catalyst, particularly the metal center (typically palladium or nickel) and the associated ligands, is paramount in controlling the outcome of these reactions. Ligands not only stabilize the metal center but also play a crucial role in tuning its electronic properties and steric environment, thereby influencing reactivity and selectivity.
Comparative Analysis of Catalytic Systems
While specific experimental data for this compound is not extensively available in the public domain, we can draw valuable insights from studies on structurally similar polyhalogenated and electron-deficient arenes. The following sections provide a comparative overview of catalyst performance based on established principles and data from related systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. For substrates like this compound, both palladium and nickel catalysts are viable options.[1][2]
Palladium Catalysts:
-
Advantages: Palladium catalysts are well-understood and generally offer high functional group tolerance and excellent yields.[2] A wide variety of phosphine-based ligands are available to fine-tune reactivity.
-
Common Catalyst Systems:
-
Precatalysts: Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂
-
Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and Buchwald's biaryl phosphine ligands are often effective for challenging substrates.
-
-
Expected Performance: For mono-arylation, careful control of stoichiometry (a slight excess of the boronic acid) and reaction time is crucial. Double arylation can be achieved by using a larger excess of the boronic acid and longer reaction times.
Nickel Catalysts:
-
Advantages: Nickel catalysts are more cost-effective than their palladium counterparts and can exhibit higher reactivity towards aryl chlorides, and in some cases, can offer different selectivity profiles.[3]
-
Common Catalyst Systems:
-
Precatalysts: NiCl₂(dppp), NiCl₂(PCy₃)₂
-
Ligands: N-heterocyclic carbenes (NHCs) and phosphine ligands are commonly employed.
-
-
Expected Performance: Nickel catalysts may require more stringent inert conditions but can be highly effective for the coupling of electron-deficient aryl bromides.
Workflow for a Typical Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a fundamental tool for the synthesis of arylamines.[4][5] For a substrate like this compound, this reaction allows for the introduction of primary or secondary amines.
Palladium Catalysts:
-
Advantages: Palladium-catalyzed amination is a highly developed and reliable method with a broad substrate scope.[4][5]
-
Common Catalyst Systems:
-
Precatalysts: Pd₂(dba)₃, Pd(OAc)₂
-
Ligands: Josiphos, Xantphos, and biaryl phosphine ligands are known to be effective.
-
Bases: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.
-
-
Expected Performance: Selective mono-amination can be achieved by controlling the stoichiometry of the amine. Double amination is also feasible, providing access to diamino-difluorobenzene derivatives.
Nickel Catalysts:
-
Advantages: Nickel catalysts can be a more economical choice and have been shown to be effective for the amination of aryl halides.
-
Common Catalyst Systems:
-
Precatalysts: Ni(cod)₂, NiCl₂(dme)
-
Ligands: A variety of phosphine and NHC ligands can be employed.
-
-
Expected Performance: Similar to Suzuki coupling, nickel-catalyzed amination may require careful optimization of reaction conditions.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.[6]
Palladium/Copper Co-catalysis:
-
Advantages: This is the classic and most widely used method for Sonogashira coupling, generally providing high yields under mild conditions.[6]
-
Common Catalyst Systems:
-
Palladium Precatalyst: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
-
Copper Co-catalyst: CuI
-
Base: An amine base such as triethylamine or diisopropylamine is typically used, often serving as the solvent as well.
-
-
Expected Performance: The high reactivity of this system makes it suitable for the functionalization of this compound. Selective mono-alkynylation can be challenging and may require careful control of reaction conditions. Double alkynylation is a more common outcome when using an excess of the alkyne.
Copper-Free Sonogashira Coupling:
-
Advantages: Avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Common Catalyst Systems:
-
Palladium Precatalyst: Pd(OAc)₂
-
Ligands: Bulky electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle in the absence of copper.
-
-
Expected Performance: This method can offer cleaner reactions and may be advantageous for substrates that are sensitive to copper salts.
Experimental Protocols: A General Guideline
The following are generalized protocols for the cross-coupling reactions of this compound. Note: These are starting points, and optimization of the catalyst, ligand, base, solvent, temperature, and reaction time will be necessary for optimal results with specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-2.2 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium or nickel precatalyst (1-5 mol%) and the ligand (1-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium or nickel precatalyst (1-5 mol%) and the ligand (1-10 mol%).
-
Add the base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound (1.0 equiv.) and the amine (1.1-2.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium precatalyst (1-5 mol%), and the copper(I) iodide co-catalyst (1-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., triethylamine or a mixture of toluene and an amine base).
-
Add the terminal alkyne (1.1-2.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion and Future Outlook
Palladium-based catalysts, with their well-established reactivity and broad ligand selection, remain the workhorse for these transformations. However, the increasing interest in more sustainable and cost-effective methods makes nickel catalysis an attractive area for further exploration. Future research will likely focus on the development of more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings for the functionalization of electron-deficient polyhalogenated arenes like this compound. The continued exploration of ligand design and a deeper understanding of reaction mechanisms will undoubtedly unlock new possibilities for the efficient and selective synthesis of valuable fluorinated molecules.
References
- 1. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. benchchem.com [benchchem.com]
- 3. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Reaction Kinetics of 1,5-Dibromo-2,3-difluorobenzene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among the vast array of building blocks, halogenated benzenes stand out for their versatility in cross-coupling and substitution reactions. This guide provides an in-depth analysis of the reaction kinetics of 1,5-Dibromo-2,3-difluorobenzene, a substrate of growing interest due to the unique electronic properties conferred by its fluorine substituents. While direct kinetic data for this specific molecule is not extensively available in the public domain, this guide offers a comparative framework based on the known reactivity of analogous compounds. By understanding the underlying principles that govern its reactivity, researchers can make informed decisions in experimental design, catalyst selection, and reaction optimization.
Understanding the Reactivity Landscape of this compound
The reactivity of this compound in common transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as in lithiation-substitution sequences, is dictated by a combination of electronic and steric factors.
Electronic Effects: The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect lowers the electron density of the ring, making the carbon-bromine bonds more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step in cross-coupling reactions.[1] Conversely, the fluorine atoms also possess a +M (mesomeric) effect due to their lone pairs, which can donate electron density to the ring. However, for fluorine, the inductive effect is generally considered to dominate. The positioning of the fluorine atoms ortho and meta to the bromine atoms will influence the reactivity of each C-Br bond differently.
Steric Effects: The fluorine atom at the 2-position introduces steric hindrance around the C1-Br bond, which could potentially slow down the approach of a bulky catalyst. The C5-Br bond is less sterically encumbered.
Based on these considerations, we can anticipate a regioselective preference in sequential reactions, with the C5-Br bond likely being more reactive in many catalytic systems.
Comparative Kinetics: Insights from Structurally Related Aryl Halides
To quantitatively contextualize the reactivity of this compound, we will draw comparisons with kinetic data available for other substituted dihalobenzenes in key transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reaction mechanism generally involves oxidative addition, transmetalation, and reductive elimination.[2] For aryl bromides, oxidative addition is often the rate-limiting step.
Table 1: Comparative Reactivity in Suzuki-Miyaura Reactions
| Aryl Halide | Relative Rate (Qualitative) | Key Observations & Rationale |
| 1,4-Dibromobenzene | Baseline | A standard substrate for comparison. |
| 1-Bromo-4-fluorobenzene | Faster than 1,4-Dibromobenzene | The electron-withdrawing fluorine atom accelerates oxidative addition.[3] |
| 1,3-Dibromobenzene | Similar to 1,4-Dibromobenzene | Electronic effects of the second bromine are less pronounced at the meta position. |
| This compound (Predicted) | Potentially faster than 1,4-Dibromobenzene | The cumulative electron-withdrawing effect of two fluorine atoms is expected to significantly enhance the rate of oxidative addition. Regioselectivity is anticipated, with the C5-Br bond reacting preferentially. |
Note: This table is a qualitative comparison based on established electronic effects and observations from related systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, with oxidative addition of the aryl halide to the palladium(0) catalyst being a crucial step.[4]
Table 2: Comparative Reactivity in Buchwald-Hartwig Amination
| Aryl Halide | Relative Rate (Qualitative) | Key Observations & Rationale |
| Bromobenzene | Baseline | A common substrate for mechanistic and kinetic studies.[5] |
| 4-Bromotoluene | Slower than Bromobenzene | The electron-donating methyl group deactivates the aryl halide towards oxidative addition. |
| 4-Bromobenzonitrile | Faster than Bromobenzene | The electron-withdrawing nitrile group activates the aryl halide. |
| This compound (Predicted) | Significantly faster than Bromobenzene | The strong inductive effect of the two fluorine atoms is expected to render the C-Br bonds highly susceptible to oxidative addition, leading to a faster reaction rate. |
Note: This table is a qualitative comparison based on established electronic effects and observations from related systems.
Lithiation and Subsequent Electrophilic Quench
Directed ortho-lithiation is a powerful technique for regioselective functionalization. In the case of this compound, the fluorine atoms can act as directing groups. However, the bromine atoms can also undergo lithium-halogen exchange. The reaction pathway and kinetics will depend on the organolithium reagent, temperature, and solvent.
Kinetic studies on the lithiation of 1,4-difluorobenzene with lithium diisopropylamide (LDA) have shown complex behavior, with the reaction order and rate-limiting step being dependent on the concentrations of the reactants and intermediates.[6][7] A significant kinetic isotope effect was observed, indicating that C-H bond cleavage is involved in the rate-determining step.[6]
For this compound, a competition between deprotonation (directed by the fluorine atoms) and lithium-bromine exchange would be expected. At low temperatures, lithium-bromine exchange is often faster than deprotonation of an unactivated C-H bond. Therefore, treatment with an alkyllithium reagent like n-butyllithium would likely result in selective lithium-bromine exchange at one of the C-Br positions.
Experimental Protocols for Kinetic Analysis
To empower researchers to generate specific kinetic data for this compound, we provide the following detailed experimental workflows.
Protocol 1: In-Situ Monitoring of Suzuki-Miyaura Cross-Coupling Kinetics
This protocol utilizes in-situ reaction monitoring to obtain high-density, reproducible temporal data.[8]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Internal standard (e.g., dodecane)
-
Automated reaction sampling system coupled with GC-MS or HPLC
Procedure:
-
To a temperature-controlled reaction vessel, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard.
-
Add the solvent system and stir to ensure a homogeneous mixture.
-
Initiate the reaction by adding the palladium catalyst (0.01-0.05 mmol).
-
Immediately begin automated sampling at regular intervals.
-
Analyze the samples by GC-MS or HPLC to determine the concentrations of the starting material, product(s), and any intermediates over time.
-
Plot the concentration profiles and use initial rate methods or fitting to a rate law to determine the reaction order and rate constant.
Caption: Workflow for kinetic analysis of a Suzuki-Miyaura reaction.
Protocol 2: Determination of Relative Rate Constants for Buchwald-Hartwig Amination
This protocol uses a competition experiment to determine the relative reactivity of different aryl bromides.
Materials:
-
This compound
-
A competing aryl bromide (e.g., 1,4-dibromobenzene)
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Toluene)
-
Internal standard
Procedure:
-
In a glovebox, charge a vial with the palladium precatalyst, ligand, and base.
-
Add a solution of this compound (0.5 mmol), the competing aryl bromide (0.5 mmol), the amine (1.0 mmol), and the internal standard in the solvent.
-
Seal the vial and heat the reaction at a constant temperature.
-
Take aliquots at various time points, quench with water, and extract with an organic solvent.
-
Analyze the aliquots by GC-MS to determine the ratio of the two amination products.
-
The relative rate of consumption of the two aryl bromides will give the relative rate constant.
Caption: Workflow for a competition kinetics experiment.
Conclusion
While a comprehensive kinetic profile of this compound is yet to be fully elucidated, this guide provides a robust framework for understanding and predicting its reactivity. The strong electron-withdrawing nature of the fluorine substituents is expected to accelerate reactions where oxidative addition is the rate-determining step, such as in Suzuki-Miyaura and Buchwald-Hartwig couplings. The provided experimental protocols offer a clear path for researchers to generate the precise kinetic data needed for their specific applications. As the demand for complex, functionalized aromatics continues to grow, a deep understanding of the reaction kinetics of versatile building blocks like this compound will be indispensable for the development of efficient and selective synthetic methodologies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. research.rug.nl [research.rug.nl]
- 5. Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions: Role of Monomer-, Dimer-, and Tetramer-Based Intermediates and Lessons about Rate Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithium diisopropylamide-mediated lithiation of 1,4-difluorobenzene under nonequilibrium conditions: role of monomer-, dimer-, and tetramer-based intermediates and lessons about rate limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Compounds from 1,5-Dibromo-2,3-difluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1,5-Dibromo-2,3-difluorobenzene Scaffold
In the landscape of medicinal chemistry and materials science, the selection of a core scaffold is a critical decision that dictates the trajectory of a discovery program. This compound emerges as a scaffold of significant strategic value. Its architecture offers a unique combination of features: two bromine atoms at the meta-positions (C1 and C5) that serve as versatile handles for sequential, site-selective functionalization, and two ortho fluorine atoms (C2 and C3) that profoundly influence the molecule's electronic properties.
The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The difluoro motif in this particular scaffold creates a polarized electronic environment, making the aromatic ring susceptible to certain transformations while modulating the pKa of adjacent functionalities. The two bromine atoms provide orthogonal chemical reactivity, allowing for the stepwise introduction of diverse substituents through well-established methodologies like palladium-catalyzed cross-coupling reactions. This modularity is paramount for building molecular complexity and systematically exploring the structure-activity relationships (SAR) of new chemical entities.
This guide provides an in-depth comparison of synthetic strategies for derivatizing the this compound core, details a comprehensive workflow for the rigorous characterization of the resulting novel compounds, and offers field-proven insights into experimental design and data interpretation.
Part 1: Comparative Synthesis Strategies for Derivatization
The true power of the this compound scaffold lies in the ability to selectively functionalize the two C-Br bonds. This allows for the creation of both symmetrical and unsymmetrical molecules. The primary methodologies employed are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are the cornerstone for C-C and C-N bond formation from aryl halides. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and, crucially, for controlling selectivity between mono- and di-substitution.
The general mechanism for these transformations, such as the Suzuki-Miyaura coupling, involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Comparison of Common Cross-Coupling Reactions:
| Reaction | Coupling Partner (R-M) | Key Strengths & Considerations | Typical Conditions |
| Suzuki-Miyaura | Boronic Acids/Esters (R-B(OR)₂) | High functional group tolerance; commercially available reagents; generally mild conditions. Requires a base (e.g., K₃PO₄, Cs₂CO₃). | Pd(PPh₃)₄ or Pd(dppf)Cl₂, base, solvent (e.g., Dioxane/H₂O, Toluene). |
| Stille | Organostannanes (R-SnR'₃) | Tolerant of a wide range of functional groups. Key drawback is the toxicity and removal of tin byproducts. | Pd(PPh₃)₄, solvent (e.g., Toluene, THF), often requires LiCl additive. |
| Sonogashira | Terminal Alkynes (R-C≡CH) | Direct C(sp²)-C(sp) bond formation. Requires a copper co-catalyst (CuI) and a base (amine). | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N, DIPEA), solvent (e.g., THF, DMF). |
| Buchwald-Hartwig | Amines, Amides (R₂NH) | Forms C-N bonds. Requires specialized bulky phosphine ligands (e.g., XPhos, SPhos) and a strong base (e.g., NaOtBu, K₂CO₃). | Pd₂(dba)₃ or Pd(OAc)₂, phosphine ligand, base, solvent (e.g., Toluene, Dioxane). |
Controlling Selectivity: Mono- vs. Di-substitution
Achieving selective mono-arylation is often a primary goal. The key is to exploit the slight deactivation of the second C-Br bond after the first coupling reaction. This can be achieved by:
-
Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the coupling partner.
-
Reaction Time and Temperature: Lowering the temperature and carefully monitoring the reaction progress by LC-MS or TLC can allow for quenching the reaction after the mono-substituted product is maximized.
-
Catalyst Choice: Less reactive catalysts may favor mono-substitution.
Nucleophilic Aromatic Substitution (SNAr)
The two electron-withdrawing fluorine atoms on the this compound ring activate the molecule towards nucleophilic aromatic substitution, although to a lesser extent than groups like nitro (NO₂). This provides an alternative route for introducing heteroatom nucleophiles.
The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility.
Comparative Reactivity of Nucleophiles:
| Nucleophile Class | Example | Reactivity & Considerations |
| Thiols | Sodium thiophenoxide (PhSNa) | Highly effective; thiols are generally excellent nucleophiles for SNAr. |
| Amines | Morpholine, Piperidine | Moderately reactive; often requires elevated temperatures. |
| Alkoxides | Sodium methoxide (NaOMe) | Less reactive than thiols; can require harsh conditions which may lead to side reactions. |
Causality in Experimental Choices: The choice between a cross-coupling reaction and SNAr is dictated by the desired bond type. For C-C or C-N bonds with a wide variety of partners, cross-coupling is superior. For direct introduction of sulfur or certain
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
